Lesogaberan napadisylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H16FNO5PS+ |
|---|---|
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |
InChI-Schlüssel |
QERQFECXORQRHA-ZYRQIYSTSA-O |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pharmacological Profile of Lesogaberan Napadisylate: A Deep Dive into GABAB Receptor Affinity and Selectivity
For Immediate Release: December 6, 2025
This technical guide provides a comprehensive overview of the GABAB receptor binding affinity and selectivity of lesogaberan (B1674770) napadisylate (formerly AZD-3355), a potent and selective GABAB receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characterization of this compound.
Lesogaberan was developed as a peripherally restricted GABAB receptor agonist, aiming to reduce the central nervous system side effects associated with other agonists like baclofen. Its primary therapeutic target was gastroesophageal reflux disease (GERD), where it demonstrated the ability to inhibit transient lower esophageal sphincter relaxations.[1][2]
Quantitative Analysis of Receptor Affinity and Selectivity
Lesogaberan exhibits high affinity for the GABAB receptor and substantial selectivity over the GABAA receptor subtype. The following tables summarize the key quantitative data derived from radioligand binding and functional assays.
| Parameter | Receptor | Species/System | Value | Reference |
| Ki (inhibition constant) | GABAB | Rat Brain Membranes | 5.1 nM | [3] |
| IC50 (half maximal inhibitory concentration) | GABAB | Rat Brain Membranes | 2 nM | [4] |
| EC50 (half maximal effective concentration) | Human GABAB1a/2 | Recombinant CHO Cells | 8.6 nM | [3] |
Table 1: Lesogaberan Affinity and Potency at the GABAB Receptor
| Parameter | Receptor | Species/System | Value | Selectivity (over GABAB) | Reference |
| Ki (inhibition constant) | GABAA | Rat Brain Membranes | 1.4 µM | ~275-fold | [3] |
Table 2: Lesogaberan Selectivity Profile
Experimental Protocols
The following sections detail the methodologies employed to determine the affinity and functional potency of lesogaberan.
Radioligand Binding Assay for GABAB Receptor Affinity
The affinity of lesogaberan for the GABAB receptor was determined using a competitive radioligand binding assay with [3H]GABA in rat brain membranes.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose (B13894) buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The pellet is resuspended in deionized water and re-homogenized, followed by another centrifugation at 140,000 x g for 30 minutes.
-
The final pellet containing the synaptic membranes is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -70°C.
2. Binding Assay Protocol:
-
Thawed membrane preparations are washed twice with the binding buffer by centrifugation.
-
The protein concentration of the membrane suspension is determined using a standard method (e.g., Bradford assay).
-
In a 96-well plate, the following are added:
-
A fixed concentration of [3H]GABA.
-
Increasing concentrations of unlabeled lesogaberan.
-
A high concentration of unlabeled GABA to determine non-specific binding.
-
The prepared rat brain membranes (0.1-0.2 mg of protein per well).
-
-
The plate is incubated for a defined period (e.g., 45 minutes) at 4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of lesogaberan that inhibits 50% of the specific binding of [3H]GABA, is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay for Functional Potency
The functional potency of lesogaberan was assessed by measuring its ability to stimulate an increase in intracellular calcium ([Ca2+]i) in Chinese Hamster Ovary (CHO) cells stably co-expressing the human GABAB1a and GABAB2 receptor subunits.
1. Cell Culture and Plating:
-
CHO cells stably transfected with the human GABAB1a/2 receptors are cultured in a suitable medium (e.g., Ham's F-12 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to near confluence.
2. Calcium Indicator Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for approximately 1 hour.
3. Functional Assay Protocol:
-
After incubation, the dye solution is removed, and the cells are washed again with the buffered salt solution.
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation or similar instrument).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Increasing concentrations of lesogaberan are added to the wells, and the change in fluorescence intensity is monitored over time.
4. Data Analysis:
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.
-
The EC50 value, the concentration of lesogaberan that produces 50% of the maximal response, is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Mechanisms
To better understand the context of lesogaberan's action, the following diagrams illustrate the GABAB receptor signaling pathway and the experimental workflows.
References
- 1. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
A Deep Dive into the Preclinical Pharmacology of Lesogaberan Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (B1674770) (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Developed initially for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[2][3] While its clinical development for GERD was halted due to insufficient efficacy in Phase IIb trials, its well-characterized preclinical profile and safety data have led to its exploration in other therapeutic areas, such as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the preclinical pharmacology of Lesogaberan napadisylate, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.
Mechanism of Action
Lesogaberan is a peripherally restricted GABA-B receptor agonist.[2][4] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability. In the context of GERD, Lesogaberan's activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to reduce the frequency of TLESRs.[3]
Figure 1: Simplified GABA-B Receptor Signaling Pathway.
In Vitro Pharmacology
The in vitro potency and selectivity of Lesogaberan have been characterized in various assays.
| Parameter | Value | Species/System | Reference |
| EC50 | 8.6 nM | Human recombinant GABA-B receptors (CHO cells) | [1][5] |
| IC50 | 2 nM | Displacement of GABA binding from rat brain membranes | [2] |
| Ki (GABA-B) | 5.1 nM | Rat brain membranes ([3H]GABA displacement) | [1][5] |
| Ki (GABA-A) | 1.4 µM | Rat brain membranes ([3H]GABA displacement) | [1][5] |
| Selectivity | >600-fold for GABA-B over GABA-A | [2] |
Experimental Protocols
GABA-B Receptor Functional Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-B1a and GABA-B2 subunits.
-
Method: Measurement of increased intracellular Ca2+ concentration upon receptor activation.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. Lesogaberan is added at varying concentrations, and the resulting change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the concentration-response curve.[2]
GABA-B Receptor Binding Assay:
-
Tissue Preparation: Crude synaptic membranes prepared from rat whole brain.
-
Radioligand: [3H]GABA.
-
Procedure: Membranes are incubated with a fixed concentration of [3H]GABA and varying concentrations of Lesogaberan in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 value, the concentration of Lesogaberan that inhibits 50% of specific [3H]GABA binding, is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]
In Vivo Pharmacology
Efficacy in a Canine Model of Transient Lower Esophageal Sphincter Relaxations (TLESRs)
Lesogaberan has demonstrated significant efficacy in reducing the frequency of TLESRs in a well-established dog model.
| Dose (Intragastric) | Inhibition of TLESRs | Reference |
| 3 mg/kg | ~50% | [2] |
| 7 µmol/kg (oral) | Significant reduction in reflux episodes and acid exposure time over 24 hours | [6] |
Experimental Protocol: TLESR Dog Model
Figure 2: Experimental Workflow for the Canine TLESR Model.
-
Animal Model: Conscious dogs equipped with a gastric fistula and esophageal manometry and pH catheters.
-
Procedure: Following drug or vehicle administration, a liquid meal is infused into the stomach via the fistula, followed by gastric air insufflation to induce TLESRs. Esophageal and lower esophageal sphincter (LES) pressures are continuously monitored using a manometry catheter, while esophageal pH is monitored with a pH electrode to detect reflux events (pH < 4). The number of TLESRs and reflux episodes are quantified over a 3-hour post-prandial period.[6][7]
Efficacy in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)
Recent studies have explored the therapeutic potential of Lesogaberan in a "Fibrosis and Tumors, NASH" (FAT-NASH) mouse model.
| Treatment | Outcome | Reference |
| Lesogaberan (10 and 30 mg/kg) | Dose-dependent reduction in the development of hepatocellular carcinoma (HCC) | [8] |
| Lesogaberan (in vitro) | Downregulation of profibrotic gene and protein expression in human stellate cells | [9] |
Experimental Protocol: FAT-NASH Mouse Model
Figure 3: Experimental Workflow for the FAT-NASH Mouse Model.
-
Animal Model: C57BL/6J mice.
-
Induction of NASH: Mice are fed a "Western" diet high in fat, fructose, and cholesterol, and receive weekly intraperitoneal (IP) injections of a low dose of carbon tetrachloride (CCl4). This regimen induces a NASH phenotype with progressive fibrosis and the development of hepatocellular carcinoma (HCC).[8]
-
Treatment: Lesogaberan or vehicle is administered orally, typically starting after the establishment of NASH (e.g., at 12 weeks) and continuing for a defined period (e.g., 12 weeks).
-
Analysis: At the end of the study, livers are harvested for histological analysis (e.g., H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis), and gene expression analysis of fibrotic and inflammatory markers. For HCC studies, tumor incidence and multiplicity are assessed.[8][9]
Pharmacokinetics
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability | 100% | 88% | [1] |
| Systemic Clearance | Relatively low | - | [1] |
| Plasma Protein Binding | 1% | - | [1] |
| Human Plasma Protein Binding | 1% | [1] |
Preclinical Safety and Toxicology
Preclinical safety studies of up to 12 months in duration, as well as lifetime bioassays, have been conducted in rats and mice.[2]
-
General Tolerability: Lesogaberan was generally well-tolerated.[2]
-
Observed Effects:
-
Hepatic Safety: No hepatic toxicity was observed in preclinical studies.[2]
-
Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[2]
Conclusion
This compound is a potent, selective, and peripherally restricted GABA-B receptor agonist with a well-defined preclinical pharmacological profile. Its efficacy in animal models of GERD and NASH, combined with a favorable pharmacokinetic and safety profile, underscores its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the pharmacology of Lesogaberan and related compounds. While its development for GERD has been discontinued, the comprehensive preclinical data available supports the continued exploration of Lesogaberan for other indications where the modulation of peripheral GABA-B receptors may be beneficial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesogaberan - Ace Therapeutics [acetherapeutics.com]
- 6. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of canine lower esophageal sphincter to gastric distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lesogaberan Napadisylate in Chronic Cough Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic cough, a condition affecting a significant portion of the global population, remains a therapeutic challenge with limited effective treatments. The pathophysiology of chronic cough is complex, often involving neuronal hypersensitivity. Recent research has focused on the gamma-aminobutyric acid type B (GABA-B) receptor as a potential therapeutic target. Lesogaberan (B1674770) napadisylate, a peripherally acting GABA-B receptor agonist, has been investigated for its potential to modulate the cough reflex. This technical guide provides an in-depth overview of the current understanding of lesogaberan's mechanism of action, its effects on chronic cough as demonstrated in clinical and preclinical studies, and the underlying pathophysiology. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in this field.
Introduction to Chronic Cough Pathophysiology
Chronic cough is a persistent cough lasting for more than eight weeks. While it can be a symptom of underlying respiratory diseases, a significant number of cases are classified as refractory or unexplained chronic cough, where no underlying cause can be identified. The prevailing hypothesis for refractory chronic cough is a centrally mediated cough hypersensitivity syndrome, where the nerves that sense stimuli in the airways become overly sensitive.
One of the mechanisms implicated in triggering cough is gastroesophageal reflux (GER). Transient lower esophageal sphincter relaxations (TLESRs) are a primary cause of GER, allowing stomach contents to move up into the esophagus, which can either be aspirated into the airways or stimulate afferent nerve pathways in the esophagus that trigger the cough reflex.[1][2] TLESRs are spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and are of a longer duration (10-45 seconds) than swallow-induced relaxations.[1][2]
The GABA-B Receptor and its Role in Cough
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] It exerts its effects through two main types of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[3][4][5] They are found in both the central and peripheral nervous systems.[6]
Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability.[3] This is achieved through the modulation of ion channels, specifically by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels, and by inhibiting adenylyl cyclase.[3]
GABA-B receptor agonists have been shown to have antitussive effects.[7] The centrally acting GABA-B agonist, baclofen, has demonstrated the ability to reduce cough responses to inhaled capsaicin (B1668287).[7] However, its clinical utility is limited by significant CNS side effects.[8][9] This has led to the development of peripherally acting GABA-B agonists like lesogaberan, with the aim of achieving therapeutic effects on cough with a more favorable side-effect profile.[7][8]
GABA-B Receptor Signaling Pathway
The signaling cascade initiated by the activation of the GABA-B receptor is crucial to its inhibitory function. The following diagram illustrates this pathway.
Caption: GABA-B receptor signaling pathway leading to neuronal inhibition.
Lesogaberan Napadisylate: A Peripherally Acting GABA-B Agonist
Lesogaberan (also known as AZD3355) is a potent and selective GABA-B receptor agonist.[10] It was developed to target peripheral GABA-B receptors, thereby minimizing the CNS side effects associated with centrally acting agonists like baclofen.[8] The primary initial indication for lesogaberan was gastroesophageal reflux disease (GERD), where it was shown to reduce the frequency of TLESRs.[11][12]
Proposed Mechanism of Action in Chronic Cough
The potential antitussive effect of lesogaberan in chronic cough is thought to be mediated through two primary mechanisms:
-
Reduction of TLESRs: By activating GABA-B receptors on the vagal afferent pathways that control the LES, lesogaberan reduces the frequency of TLESRs.[12] This, in turn, decreases the incidence of gastroesophageal reflux, a key trigger for cough in some patients.
-
Direct Inhibition of Airway Sensory Nerves: GABA-B receptors are also present on peripheral sensory nerves in the airways. Activation of these receptors by lesogaberan may directly inhibit the excitability of these nerves, making them less responsive to tussive stimuli.[13]
The following diagram illustrates the proposed dual mechanism of action of lesogaberan in chronic cough.
Caption: Proposed dual mechanism of action of lesogaberan in chronic cough.
Clinical Evidence: A Key Randomized Controlled Trial
A significant clinical investigation into the efficacy of lesogaberan for chronic cough was a single-center, double-blind, placebo-controlled, randomized crossover study.[9][13][14]
Experimental Protocol
-
Study Design: Double-blind, placebo-controlled, randomized crossover trial.[9][14]
-
Participants: 22 patients with refractory chronic cough.[9][14]
-
Intervention: Lesogaberan 120 mg modified-release twice daily or a matched placebo for two weeks.[9][14]
-
Crossover: After a two-week washout period, patients were crossed over to the alternative therapy.[9][14]
-
Primary Endpoint: 24-hour cough frequency measured using an acoustic monitoring system.[9][14]
-
Secondary Endpoints: Cough responses to inhaled capsaicin and the number of cough bouts.[9][14]
-
Additional Assessments: Gastroesophageal reflux was assessed by 24-hour pH/impedance monitoring at screening.[9][14]
The following diagram outlines the experimental workflow of this clinical trial.
Caption: Experimental workflow of the randomized crossover trial of lesogaberan.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the clinical trial of lesogaberan in patients with refractory chronic cough.
| Outcome Measure | Lesogaberan vs. Placebo | p-value | Citation |
| 24-hour Cough Frequency | 26% reduction | 0.12 | [9][14][15] |
| Cough Bouts | 31% reduction | 0.04 | [13][15][16] |
| Capsaicin-Evoked Cough | Significant improvement | 0.04 | [9][13][14] |
Preclinical Evidence
Preclinical studies in animal models have provided foundational evidence for the potential antitussive effects of GABA-B receptor agonists.
Experimental Models of Cough
Various animal models, primarily using guinea pigs, are employed to study cough.[17][18][19] Cough can be induced by various chemical irritants, including:
-
Citric Acid: A commonly used tussive agent.[20]
-
Capsaicin: Activates TRPV1 receptors on sensory nerves to induce cough.[17][20]
Enhanced cough models, where animals are exposed to cigarette smoke or other inflammatory stimuli, are used to mimic the cough hypersensitivity seen in chronic cough patients.[17][20]
Summary of Preclinical Findings
| Animal Model | Tussive Agent | Intervention | Key Findings | Citation |
| Guinea Pig | Citric Acid | Lesogaberan | Dose-dependent reduction in coughing | [21] |
| Guinea Pig | Citric Acid | Baclofen (centrally acting) | Dose-dependent reduction in coughing | [21] |
| Cat | Mechanical Stimulation | Baclofen (centrally acting) | Dose-dependent inhibition of cough | [21] |
| Guinea Pig | Capsaicin | Baclofen (centrally acting) | Inhibition of cough | [21] |
Pharmacokinetics and Safety Profile of Lesogaberan
Pharmacokinetics
-
Absorption: Lesogaberan is rapidly and extensively absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[22]
-
Elimination Half-Life: The terminal half-life of lesogaberan is between 11 and 13 hours.[22]
-
Excretion: Approximately 84% of the administered dose is excreted in the urine as the parent compound or its metabolites.[22]
Safety and Tolerability
In clinical trials for GERD, lesogaberan was generally well-tolerated.[11] The most common adverse events reported in a study involving patients with reflux symptoms were headache and transient paresthesia.[12] A high prevalence of paresthesia was noted in healthy individuals in early-phase trials, which could be mitigated by using modified-release formulations.[23] In the chronic cough trial, lesogaberan was also reported to be well-tolerated.[9][14]
Conclusion and Future Directions
This compound has shown promise as a potential therapeutic agent for chronic cough. Its peripheral mechanism of action offers a significant advantage over centrally acting GABA-B agonists by reducing CNS side effects. The clinical evidence, although not demonstrating a statistically significant reduction in 24-hour cough frequency, did show significant improvements in cough hypersensitivity and the number of cough bouts, suggesting a potential role for peripheral GABA-B receptors in the pathophysiology of refractory chronic cough.[9][13][14]
Further research is warranted to fully elucidate the role of lesogaberan and peripheral GABA-B receptor modulation in the management of chronic cough. Larger clinical trials with refined patient populations and endpoints may be necessary to definitively establish its efficacy. Additionally, exploring combination therapies or alternative formulations could optimize the therapeutic potential of this compound. The development of lesogaberan represents a significant step forward in understanding the complex mechanisms of chronic cough and offers a novel avenue for targeted drug development. Although the development of lesogaberan was halted due to a lack of clinically meaningful effects in GERD, the insights gained from its investigation in chronic cough remain valuable for the field.[23]
References
- 1. Physiology, Lower Esophageal Sphincter - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Transient lower esophageal sphincter relaxation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB receptor - Wikipedia [en.wikipedia.org]
- 7. The Therapeutic Landscape in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. progettolibra.it [progettolibra.it]
- 16. researchgate.net [researchgate.net]
- 17. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro characterization of Lesogaberan napadisylate
An In-Depth Technical Guide to the In Vitro Characterization of Lesogaberan (B1674770) Napadisylate
Introduction
Lesogaberan (also known as AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4] Developed initially by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux events.[4][5][6] Unlike the archetypal GABA-B agonist baclofen, Lesogaberan was designed to have limited penetration of the central nervous system (CNS), thereby reducing the potential for CNS-related side effects.[3][5] This document provides a technical overview of the essential in vitro pharmacological studies used to characterize Lesogaberan napadisylate, detailing its binding affinity, functional potency, and the experimental protocols employed for its evaluation.
Quantitative Pharmacological Data
The in vitro profile of Lesogaberan demonstrates its high potency and selectivity for the GABA-B receptor. The key quantitative parameters from various studies are summarized below.
| Parameter | Value | Receptor/System | Species | Reference |
| EC50 | 8.6 nM | Human recombinant GABA-B receptors | Human | [1] |
| Ki | 5.1 nM | GABA-B Receptor (displacement of [3H]GABA) | Rat | [1] |
| Ki | 1.4 µM | GABA-A Receptor (displacement of [3H]GABA) | Rat | [1] |
| Cell Proliferation | 2-3 fold increase | Human islet cells | Human | [1][7] |
Experimental Protocols
The characterization of Lesogaberan relies on a series of established in vitro assays to determine its binding characteristics and functional effects.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a test compound for its target receptor.
-
Objective: To quantify the affinity of Lesogaberan for GABA-B and GABA-A receptors.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., from rats) is homogenized in a suitable buffer and centrifuged to isolate crude membrane fractions, which are rich in GABA receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand, such as [3H]GABA, is incubated with the prepared brain membranes.
-
Test Compound Addition: Increasing concentrations of unlabeled Lesogaberan are added to the incubation mixture. Lesogaberan competes with the radioligand for binding to the GABA-B receptors.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Lesogaberan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
-
Selectivity Determination: To assess selectivity, a similar protocol is followed for the GABA-A receptor, allowing for a direct comparison of Ki values.[1]
Functional Potency Assays (EC50 Determination)
Functional assays measure the biological response resulting from receptor activation, providing the potency (EC50) of the agonist. For G-protein coupled receptors like GABA-B, GTPγS binding assays are commonly employed.
-
Objective: To determine the concentration of Lesogaberan required to elicit a half-maximal functional response at the human GABA-B receptor.
-
Methodology:
-
System Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing recombinant human GABA-B receptors.
-
Assay Principle: The GABA-B receptor is coupled to a Gi/o protein. Upon agonist binding, this G-protein exchanges GDP for GTP, initiating downstream signaling. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein and accumulates.
-
Incubation: The cell membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (to ensure the G-protein is in its inactive state initially), and varying concentrations of Lesogaberan.
-
Separation and Detection: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [35S]GTPγS against the logarithm of the Lesogaberan concentration. The EC50 value is the concentration of Lesogaberan that produces 50% of the maximal stimulation.
-
Cell Proliferation Assay
This assay was used to investigate the effect of Lesogaberan on the growth of specific cell types.
-
Objective: To evaluate the mitogenic effect of Lesogaberan on human islet cells.[1][7]
-
Methodology:
-
Cell Culture: Human islet cells are cultured in a suitable medium.
-
Treatment: The cells are treated with various concentrations of Lesogaberan (e.g., 3, 10, and 30 nM) or a vehicle control for a specified duration (e.g., 4 days).[1][7]
-
Proliferation Measurement: Cell proliferation can be quantified using several methods, such as:
-
BrdU Incorporation: Measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.
-
Metabolic Assays: Using reagents like MTT or WST-1, which are converted into a colored product by metabolically active (i.e., living and proliferating) cells.
-
-
Data Analysis: The results from the Lesogaberan-treated groups are compared to the vehicle control to determine the relative increase in cell proliferation.[1][7]
-
Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a GABA-B agonist like Lesogaberan.
Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
Experimental Workflow for In Vitro Characterization
The logical progression of experiments to characterize a novel compound like Lesogaberan is depicted below.
Caption: Experimental workflow for the in vitro characterization of Lesogaberan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The GABA-B Agonist Lesogaberan Napadisylate: A Technical Overview of its Efficacy in Modulating Transient Lower Esophageal Sphincter Relaxations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of lesogaberan (B1674770) napadisylate (formerly AZD3355), a selective GABA-B receptor agonist, and its effects on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).[1][2][3][4] This document synthesizes findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.
Core Mechanism of Action
Lesogaberan acts as a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[5][6][7] These receptors are metabotropic and are widely distributed throughout the gastrointestinal tract, including on vagal afferent pathways that are crucial in triggering TLESRs.[2][8] By activating GABA-B receptors, lesogaberan inhibits the signaling cascade that leads to the relaxation of the lower esophageal sphincter (LES), thereby reducing the frequency of reflux events.[5][6] Unlike its predecessor baclofen (B1667701), lesogaberan was designed as a peripherally restricted agent to minimize central nervous system side effects.[9][10]
Signaling Pathway of Lesogaberan in TLESR Inhibition
The following diagram illustrates the proposed signaling pathway through which lesogaberan exerts its effects on the lower esophageal sphincter.
Summary of Quantitative Data
The efficacy of lesogaberan in modulating TLESRs and related physiological parameters has been quantified in several studies. The tables below summarize these findings for easy comparison.
Table 1: Effects of Lesogaberan in Healthy Volunteers
| Parameter | Dose | Change vs. Placebo | Study Population | Reference |
| Number of TLESRs | 0.8 mg/kg (single dose) | ↓ 36% | 21 healthy men | [3] |
| Number of Acid Reflux Episodes | 0.8 mg/kg (single dose) | ↓ significantly (mean reduction of 1.6) | 21 healthy men | [3] |
| Basal LES Pressure | 0.8 mg/kg (single dose) | ↑ 39% | 21 healthy men | [3] |
Table 2: Effects of Lesogaberan in GERD Patients
| Parameter | Dose | Change vs. Placebo | Study Population | Reference |
| Number of TLESRs | 65 mg BID | ↓ 25% (postprandial) | 21 GERD patients on PPIs | [4][5] |
| Basal LES Pressure | 65 mg BID | ↑ 28% (postprandial) | 21 GERD patients on PPIs | [4][5] |
| Number of Reflux Episodes | 65 mg BID | ↓ 47% (postprandial) | 21 GERD patients on PPIs | [5] |
| Number of Reflux Events | 65 mg (3 doses over 24h) | ↓ ~35% (over 24 hours) | 21 GERD patients on PPIs | [4] |
| Symptom Response Rate | 240 mg BID (4 weeks) | 26.2% vs. 17.9% for placebo | 661 GERD patients partially responsive to PPIs | [11] |
Table 3: Preclinical Data in Animal Models
| Parameter | Dose | Change vs. Control | Animal Model | Reference |
| Number of TLESRs | 3 mg/kg | ↓ ~50% | Dog | [5] |
| Number of Reflux Episodes (24h) | 7 µmol/kg | ↓ from 10.7 to 4.6 | Dog | [10] |
| Acid Exposure Time (24h) | 7 µmol/kg | ↓ from 51.2 min to 23.6 min | Dog | [10] |
Detailed Experimental Protocols
The following sections describe the methodologies employed in key clinical trials investigating the effects of lesogaberan.
Protocol 1: Crossover Study in Healthy Volunteers
-
Objective: To assess the effect of a single oral dose of lesogaberan on TLESRs in healthy male subjects.[3]
-
Study Design: A single-blind, placebo-controlled, randomized, three-period crossover study.[3]
-
Participants: 24 healthy men were enrolled, with 21 completing the study.[3]
-
Intervention: Participants received single oral doses of lesogaberan (0.8 mg/kg), baclofen (40 mg, as a positive control), and placebo, with washout periods of at least 7 days between each treatment.[3]
-
Methodology:
-
Primary Endpoint: The number of TLESRs during the 3-hour postprandial period.[3]
Protocol 2: Add-on Therapy in GERD Patients
-
Objective: To evaluate the effect of lesogaberan on reflux and LES function in patients with persistent GERD symptoms despite proton pump inhibitor (PPI) therapy.[4][12]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[4]
-
Participants: 27 patients with a history of GERD and incomplete response to PPIs were randomized.[4][12]
-
Intervention: Patients received either lesogaberan (65 mg) or placebo twice on day one and once on day two, in addition to their ongoing PPI treatment.[4]
-
Methodology:
-
Primary Endpoint: The number of TLESRs during the 3-hour postprandial period on day two.[12]
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for a clinical trial assessing the effects of lesogaberan on TLESRs.
Conclusion
Lesogaberan napadisylate has demonstrated a clear, quantifiable effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of associated reflux events in both healthy volunteers and patients with GERD. Its peripheral action as a GABA-B agonist presents a targeted therapeutic approach. While clinical development was discontinued, the data from these studies provide valuable insights into the role of the GABA-B receptor in esophageal motility and offer a foundation for future research in this area. The methodologies outlined herein serve as a robust framework for the continued investigation of novel agents targeting TLESRs.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]
- 3. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Beyond acid suppression: new pharmacologic approaches for treatment of GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lesogaberan - Wikipedia [en.wikipedia.org]
- 10. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TLESR-impedance study in patients [astrazenecaclinicaltrials.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Lesogaberan Napadisylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Lesogaberan napadisylate, a potent and selective GABA-B receptor agonist. The included methodologies are essential for researchers in pharmacology and drug development investigating the compound's mechanism of action and pharmacological profile.
Introduction
Lesogaberan (also known as AZD-3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] As a G protein-coupled receptor (GPCR), the GABA-B receptor plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3] Lesogaberan was developed for the potential treatment of gastroesophageal reflux disease (GERD).[2] In vitro studies are fundamental to understanding its potency, selectivity, and functional effects on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of Lesogaberan.
Table 1: Receptor Binding Affinity of Lesogaberan
| Parameter | Radioligand | Tissue/Cell Source | Value | Reference |
| Ki | [3H]GABA | Rat brain membranes | 5.1 nM | [1][4] |
| IC50 | [3H]GABA | Rat brain membranes | 2 nM | [2] |
| Ki (selectivity) | [3H]GABA | Rat GABA-A receptor | 1.4 µM | [1][4] |
Table 2: Functional Potency of Lesogaberan
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | Intracellular Ca2+ mobilization | CHO cells expressing human GABA-B1a/2 | 8.6 nM | [1][2][4] |
| EC50 | cAMP accumulation | CHO-K1 cells expressing human GABA-B1A/B2 | Agonist activity confirmed | [5] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a cascade of intracellular events through the dissociation of the associated heterotrimeric G protein into its Gα and Gβγ subunits. The primary signaling pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Additionally, the Gβγ subunit can directly modulate ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[3][6] Emerging evidence also suggests that GABA-B receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi-coupled γ-aminobutyric acid-B receptors cross-regulate phospholipase C and calcium in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lesogaberan Napadisylate in Rodent Models of Gastroesophageal Reflux Disease (GERD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (B1674770) (also known as AZD3355) is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] It was developed as a potential treatment for gastroesophageal reflux disease (GERD).[1][2] The primary mechanism of action of Lesogaberan in the context of GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[3][4] By activating GABA-B receptors, Lesogaberan helps to reduce the frequency of these relaxations, thereby decreasing the reflux of gastric contents into the esophagus.[3][4] Preclinical and clinical studies have demonstrated its potential to reduce reflux episodes and increase lower esophageal sphincter (LES) pressure.[3][4] Although its development was discontinued (B1498344) due to limited clinical efficacy in the target patient population, the compound remains a valuable tool for preclinical research in GERD and related disorders.[5]
These application notes provide detailed protocols for inducing GERD in rodent models and guidance on the application of Lesogaberan napadisylate for efficacy studies. While specific quantitative data on Lesogaberan's efficacy in rodent GERD models is limited in publicly available literature, this document compiles relevant preclinical and clinical data to inform study design.
Mechanism of Action: Signaling Pathway
Lesogaberan acts as an agonist at GABA-B receptors, which are G-protein coupled receptors. Activation of these receptors on vagal afferent nerves in the stomach is believed to inhibit the signaling cascade that leads to TLESRs.
Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.
Data Presentation
Preclinical Efficacy of Lesogaberan in a Dog Model of GERD
While specific data in rodent GERD models is scarce, studies in dogs provide valuable insights into the preclinical efficacy of Lesogaberan.
| Species | Dosage (oral) | Parameter Measured | Outcome | Reference |
| Dog | 7 µmol/kg | Number of Reflux Episodes / 24h | 57% reduction (from 10.7 to 4.6 episodes) | [4] |
| Dog | 7 µmol/kg | Acid Exposure Time / 24h | 54% reduction (from 51.2 to 23.6 minutes) | [4] |
| Dog | 3 mg/kg | Transient Lower Esophageal Sphincter Relaxations (TLESRs) | ~50% inhibition | [1] |
Clinical Efficacy of Lesogaberan in Human GERD Patients
| Population | Dosage (oral) | Parameter Measured | Outcome | Reference |
| Healthy Volunteers | 0.8 mg/kg (single dose) | Number of TLESRs | 36% reduction | [1] |
| GERD Patients | 65 mg (twice daily) | Number of Reflux Episodes | ~35% reduction | [3] |
| GERD Patients | 65 mg (twice daily) | Number of TLESRs | 25% reduction | [3] |
| GERD Patients | 65 mg (twice daily) | Lower Esophageal Sphincter (LES) Pressure | 28% increase | [3] |
Experimental Protocols
Rodent Model of GERD: Surgical Induction by Pyloric and Forestomach Ligation
This protocol describes a common surgical method to induce GERD in rats, leading to reflux esophagitis.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Silk suture material (e.g., 3-0)
-
Heating pad
-
Sterile saline solution
-
Animal recovery cage
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline laparotomy incision (approximately 2-3 cm) through the skin and abdominal muscles to expose the stomach.
-
Carefully locate the pylorus (the junction of the stomach and the small intestine).
-
Ligate the pylorus using a silk suture.
-
Identify the transitional region between the forestomach and the glandular portion of the stomach.
-
Apply a second ligature at this junction.
-
Close the abdominal incision in two layers (muscle and skin) using sutures.
-
-
Post-operative Care:
-
Administer sterile saline subcutaneously to prevent dehydration.
-
House the rats in individual cages for recovery.
-
Provide free access to water.
-
-
Sham Control Group: Perform the same surgical procedure on a control group of rats, but without the ligations.
Experimental Workflow for GERD Induction and Treatment:
Caption: Experimental Workflow for Rodent GERD Model and Treatment.
Application of this compound in the Rat GERD Model
Vehicle:
This compound can be dissolved in sterile water or a suitable vehicle for administration. The final formulation should be prepared fresh on the day of the experiment.
Dosage and Administration:
-
Dosage: Based on preclinical data in other species and related compounds, a starting dose range of 1-10 mg/kg for oral administration in rats is suggested. A dose-response study is recommended to determine the optimal dose. A study on a different indication in mice used oral gavage doses of 10 mg/kg and 30 mg/kg.[5]
-
Administration: Administer Lesogaberan or vehicle via oral gavage. The timing of administration can be either prophylactic (before GERD induction) or therapeutic (after GERD induction), depending on the study objectives. For an acute model, administration 30-60 minutes prior to or immediately after surgery is common.
Outcome Measures:
-
Macroscopic Esophageal Lesion Score: After euthanasia, the esophagus should be removed, opened longitudinally, and rinsed with saline. The severity of hemorrhagic erosions can be scored based on their length and confluence.
-
Histopathological Examination: Esophageal tissue should be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic evaluation can assess for epithelial defects, inflammation, and other pathological changes.
-
Lower Esophageal Sphincter (LES) Pressure Measurement: In a separate cohort of animals, LES pressure can be measured using a manometry catheter. This is a more complex procedure and requires specialized equipment.
-
Biochemical Markers: Esophageal tissue can be homogenized to measure levels of inflammatory markers such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and markers of oxidative stress.
Logical Relationship Diagram
Caption: Logical Relationship of GERD Pathophysiology and Lesogaberan's Therapeutic Action.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABA-B receptor agonism in the pathophysiology and treatment of GERD in rodent models. The protocols outlined above provide a framework for inducing GERD in rats and for designing studies to evaluate the efficacy of Lesogaberan. While direct quantitative data for Lesogaberan in rodent GERD models is not extensively published, the information from dog and human studies, along with data from other indications in rodents, can guide dose selection and the choice of relevant outcome measures. Researchers should perform dose-response studies to determine the optimal therapeutic window for Lesogaberan in their specific experimental setup.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Lesogaberan - Wikipedia [en.wikipedia.org]
- 3. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lesogaberan Napadisylate in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a growing global prevalence, for which there are currently no approved therapies. Drug repositioning presents a promising strategy to accelerate the identification of new treatments. Lesogaberan (formerly AZD3355), a selective γ-aminobutyric acid type B (GABA-B) receptor agonist, was identified as a potential therapeutic candidate for NASH through a computational drug repositioning strategy.[1][2][3] Preclinical studies have subsequently validated its efficacy, demonstrating its hepatoprotective, anti-inflammatory, and antifibrotic properties.[1][2][3]
These application notes provide a comprehensive overview of the administration of Lesogaberan napadisylate in preclinical NASH models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
Lesogaberan is a potent and selective agonist for the GABA-B receptor.[1] The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, activation of the GABA-B receptor by Lesogaberan has been shown to inhibit their activation.[4][5] Transcriptomic analysis has revealed that Lesogaberan treatment impacts key regulatory nodes, including Myc, as well as the MAP and ERK kinase pathways, leading to the downregulation of profibrotic and inflammatory gene expression.[1][2][3]
Experimental Protocols
In Vitro Studies
1. Human Hepatic Stellate Cell (LX-2) Culture and Treatment
-
Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Treatment: Cells are treated with Lesogaberan (30 nM or 100 nM) or DMSO (vehicle control). Sorafenib (7500 nM) can be used as a positive control.
-
Duration: Treatment is carried out for 48 and 72 hours.
-
Washout: To assess the reversibility of the effects, the drug-containing media is removed, and cells are washed and maintained in fresh DMEM with 10% FBS for an additional 48 to 72 hours.
-
Analysis: Gene expression of fibrogenic markers (e.g., COL1A1, ACTA2 (α-SMA)) is quantified using RT-qPCR.
2. Human Precision-Cut Liver Slices (hPCLS)
-
Slice Preparation: hPCLS are prepared from human liver tissue.
-
Treatment: Slices are treated with Lesogaberan.
-
Analysis: The expression of profibrotic and inflammatory genes such as COL1A1, αSMA, and TNF-α in the tissue and the secretion of collagen1α1 into the medium are analyzed.
In Vivo Murine NASH Model
1. Animal Model: FAT-NASH (Fructose, Atherogenic Diet, and Low-Dose CCl4)
-
Animals: Six-week-old male and female C57BL/6J mice.
-
Induction of NASH:
-
Diet: Mice are fed a Western diet and provided with sugar water.
-
CCl4 Administration: Concurrently, mice receive weekly intraperitoneal (IP) injections of low-dose carbon tetrachloride (CCl4).
-
Duration: The NASH induction protocol is maintained for 24 weeks. A baseline assessment of disease progression is typically performed at 12 weeks.
-
2. Lesogaberan Administration
-
Treatment Groups:
-
Vehicle control (0.5% Methylcellulose in water)
-
Lesogaberan (10 mg/kg)
-
Lesogaberan (30 mg/kg)
-
Obeticholic acid (OCA) (30 mg/kg) as a positive control
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: Twice daily, five days a week.
-
Initiation and Duration: Treatment starts at week 13 of the NASH protocol and continues for the subsequent 12 weeks.
-
-
Monitoring: Body weight is monitored regularly.
3. Endpoint Analysis
-
Histology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis.
-
Gene and Protein Expression:
-
Liver lysates are prepared for RNA and protein extraction.
-
RT-qPCR is used to quantify the mRNA levels of fibrogenic genes (e.g., Col1α1, Acta2) and inflammatory markers. Data is normalized to a housekeeping gene like GAPDH.
-
Western blotting is performed to assess the protein levels of markers like Col1α1 and αSMA, with GAPDH used as a loading control.
-
-
Tumor Development: The incidence and number of hepatocellular carcinoma (HCC) nodules are recorded at the end of the study.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Lesogaberan in NASH models.
Table 1: Effect of Lesogaberan on Profibrotic Gene Expression in Human Hepatic Stellate Cells (LX-2)
| Treatment | Duration | COL1A1 mRNA Expression (Fold Change vs. Vehicle) | ACTA2 (α-SMA) mRNA Expression (Fold Change vs. Vehicle) |
| Lesogaberan (30 nM) | 48h | Downregulated | Downregulated |
| Lesogaberan (100 nM) | 48h | Significantly Downregulated | Significantly Downregulated |
| Lesogaberan (30 nM) | 72h | Downregulated | Downregulated |
| Lesogaberan (100 nM) | 72h | Significantly Downregulated | Significantly Downregulated |
Note: Specific fold-change values with statistical significance (p-values) should be extracted from the source publication for detailed analysis.[1]
Table 2: In Vivo Efficacy of Lesogaberan in the FAT-NASH Murine Model
| Parameter | Vehicle | Lesogaberan (10 mg/kg) | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |
| Body Weight Change | Baseline | No significant change | Significant decrease | Not reported |
| Hepatic Fibrosis (Sirius Red) | Severe | Reduced | Significantly Reduced | Reduced |
| Col1α1 mRNA Expression | High | Reduced | Significantly Reduced | Reduced |
| α-SMA Protein Expression | High | Reduced | Significantly Reduced | Reduced |
| HCC Incidence (Male) | 100% | Reduced | Significantly Reduced | Reduced |
| HCC Incidence (Female) | 50% | Reduced | Significantly Reduced | Reduced |
| Total HCC Tumors/Mouse | High | Dose-dependent reduction | Dose-dependent reduction | Reduced |
Note: Data represents qualitative summaries of the reported effects. For precise quantitative comparisons, refer to the original publication.[1][6]
Computational Drug Repositioning Workflow
Lesogaberan was identified as a candidate for NASH treatment through a systematic computational approach.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in the treatment of NASH. Its demonstrated anti-inflammatory and antifibrotic effects, mediated through the GABA-B receptor signaling pathway, make it a compelling candidate for further clinical investigation. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance novel therapies for NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Cell Proliferation Assays with Lesogaberan Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan napadisylate is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1][2][3] Initially developed for gastroesophageal reflux disease (GERD)[4], recent studies have highlighted its potential role in modulating cell proliferation, offering new avenues for therapeutic exploration. These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation, focusing on methodologies relevant to human islet cells and hepatic stellate cells.
Mechanism of Action
Lesogaberan acts as an agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs).[5] Upon activation, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effector systems, including the inhibition of adenylyl cyclase, inactivation of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[5] In some cellular contexts, GABA-B receptor activation can also transactivate receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), or influence other pathways like GSK-3β/NF-κB and Hippo/YAP1, which can, in turn, impact cell proliferation and survival.[1][6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Receptor Binding and Potency
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | Recombinant GABA-B | 8.6 ± 0.77 nM | [1][2] |
| Ki | Rat | GABA-B (brain membranes) | 5.1 ± 1.2 nM | [1] |
| Ki | Rat | GABA-A (brain membranes) | 1.4 ± 0.3 µM | [1] |
Table 2: In Vitro Cell Proliferation Effects
| Cell Type | Compound | Concentration | Effect | Assay | Reference |
| Human Islet Cells | Lesogaberan | 3 nM | Small, non-significant promitotic effect | [3H]-Thymidine Incorporation | [1][5] |
| Human Islet Cells | Lesogaberan | 10 nM | 2-3 fold increase in proliferation | [3H]-Thymidine Incorporation | [1][5] |
| Human Islet Cells | Lesogaberan | 30 nM | 2-3 fold increase in proliferation | [3H]-Thymidine Incorporation | [1][5] |
| Human Hepatic Stellate Cells (LX-2, phHSCs) | Lesogaberan (AZD3355) | Up to 100 nM | Well-tolerated for up to 72 hours | MTS Assay |
Experimental Protocols
Protocol 1: Human Islet Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is adapted from studies demonstrating the pro-proliferative effect of Lesogaberan on human islet cells.[5]
Objective: To quantify the effect of this compound on the proliferation of human islet cells.
Materials:
-
Human islets
-
Culture medium (e.g., CMRL 1066 supplemented with 10% FBS, 1% penicillin/streptomycin)
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
Saclofen (B1680481) (GABA-B receptor antagonist, for control experiments)
-
[3H]-Thymidine
-
96-well culture plates
-
Cell harvester
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Seeding:
-
Culture freshly isolated human islets in suspension culture.
-
Plate 50-75 islet equivalents (IEQ) per well in a 96-well plate.
-
-
Treatment:
-
Prepare working solutions of this compound in culture medium at desired final concentrations (e.g., 3 nM, 10 nM, 30 nM).
-
For control wells, add medium with vehicle alone. For antagonist experiments, pre-treat with saclofen before adding Lesogaberan.
-
Add the treatment solutions to the respective wells.
-
Incubate for 4 days at 37°C in a 5% CO2 incubator.
-
-
[3H]-Thymidine Labeling:
-
On day 4, add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the cells multiple times with PBS to remove unincorporated [3H]-thymidine.
-
Lyse the cells and precipitate the DNA using cold 5-10% TCA.
-
Wash the precipitate with ethanol to remove the TCA.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
-
-
Data Analysis:
-
Calculate the average CPM for each treatment group.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Protocol 2: Hepatic Stellate Cell Proliferation Assay (BrdU Incorporation)
This protocol is designed for assessing the effects of Lesogaberan on the proliferation of human hepatic stellate cell lines (e.g., LX-2) or primary human hepatic stellate cells (phHSCs). It is based on the colorimetric detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation into newly synthesized DNA.
Objective: To measure the impact of this compound on hepatic stellate cell proliferation.
Materials:
-
LX-2 cells or primary hHSCs
-
Culture medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., DMEM with 0.5% FBS)
-
This compound
-
BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
96-well culture plates
-
Microplate reader (capable of measuring absorbance at 450 nm)
Procedure:
-
Cell Seeding:
-
Seed LX-2 cells (e.g., 5,000 cells/well) or phHSCs (e.g., 10,000 cells/well) into a 96-well plate in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells with PBS.
-
Add starvation medium to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare working solutions of this compound in starvation medium at desired concentrations (e.g., 10 nM, 30 nM, 100 nM).
-
Remove the starvation medium and add the treatment solutions.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Following the treatment incubation, add the BrdU labeling reagent from the kit to each well (diluted to 1x in the respective treatment media).
-
Incubate for 2 hours (for LX-2 cells) or up to 16 hours (for slower-proliferating phHSCs).[10]
-
-
Immunodetection:
-
Aspirate the medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Aspirate the solution and wash the wells with the provided wash buffer.
-
Add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells three times.
-
Add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Aspirate and wash the wells three times.
-
-
Color Development and Measurement:
-
Add the TMB substrate to each well and incubate for 15-30 minutes, or until color develops.
-
Add the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Calculate the mean absorbance for each treatment group and express it as a percentage of the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAB R/GSK-3β/NF-κB signaling pathway regulates the proliferation of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABABR/GSK‐3β/NF‐κB signaling pathway regulates the proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAB receptor inhibits tumor progression and epithelial-mesenchymal transition via the regulation of Hippo/YAP1 pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Measuring Lesogaberan Napadisylate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Lesogaberan (B1674770) napadisylate, a selective γ-aminobutyric acid type B (GABAB) receptor agonist, in validated animal models of Gastroesophageal Reflux Disease (GERD) and Non-alcoholic Steatohepatitis (NASH).
Introduction
Lesogaberan napadisylate (formerly AZD-3355) is a peripherally restricted GABAB receptor agonist.[1][2] Its mechanism of action involves the activation of GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. In the context of GERD, Lesogaberan has been shown to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[3][4][5] More recently, its therapeutic potential has been explored in NASH, where it has demonstrated hepatoprotective, anti-inflammatory, and antifibrotic effects.[6][7]
Mechanism of Action: GABAB Receptor Signaling
Lesogaberan acts as an agonist at the GABAB receptor, a heterodimeric G-protein coupled receptor. Upon binding, it induces a conformational change that leads to the dissociation of the G-protein complex into its Gα (Gαi/o) and Gβγ subunits. These subunits then modulate downstream effectors, leading to a reduction in neuronal excitability and neurotransmitter release.
References
- 1. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesogaberan - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with Lesogaberan Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (B1674770) (AZD3.355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor).[1] Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action involves the modulation of neuronal activity through the activation of GABA-B receptors.[2] These application notes provide detailed protocols for the use of Lesogaberan napadisylate in in vitro electrophysiology experiments, particularly focusing on patch-clamp recordings in brain slices.
Lesogaberan is a peripherally acting agent with low central nervous system (CNS) penetration, a characteristic intended to minimize CNS side effects observed with other GABA-B agonists like baclofen.[2][3] However, for in vitro studies on CNS tissue, direct application allows for the investigation of its effects on neuronal excitability and synaptic transmission.
Mechanism of Action
Lesogaberan selectively binds to and activates GABA-B receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors leads to a cascade of downstream signaling events that ultimately modulate neuronal function.
Signaling Pathway
The activation of GABA-B receptors by Lesogaberan initiates the following key signaling events:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in an efflux of potassium ions (K+), leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, leading to a decrease in neurotransmitter release.
Caption: Signaling pathway of Lesogaberan via GABA-B receptors.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [4][1] |
| Ki | Rat GABA-B receptors | 5.1 nM | [4][1] |
| Ki | Rat GABA-A receptors | 1.4 µM | [4][1] |
| In Vitro Proliferation | Human islet cells | 3-30 nM (enhances proliferation) | [4][1] |
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recordings from neurons in acute brain slices to characterize the effects of Lesogaberan.
Solutions and Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM).
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Internal Pipette Solution (for whole-cell voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjusted to pH 7.3 with CsOH.
-
Internal Pipette Solution (for whole-cell current-clamp, in mM): 130 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjusted to pH 7.3 with KOH.
Experimental Workflow
Caption: Workflow for electrophysiological recording with Lesogaberan.
Detailed Methodology
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature until recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.
-
Establish a giga-ohm seal and obtain the whole-cell patch-clamp configuration.
-
For Current-Clamp Recordings:
-
Measure intrinsic membrane properties including resting membrane potential, input resistance, and action potential firing characteristics in response to depolarizing current injections.
-
Record a stable baseline for 10-15 minutes.
-
Bath apply Lesogaberan at the desired concentration and record for 15-20 minutes.
-
Perform a washout with aCSF for at least 20 minutes.
-
-
For Voltage-Clamp Recordings:
-
To study postsynaptic currents, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
To investigate presynaptic effects, evoke synaptic responses with a stimulating electrode placed in the afferent pathway.
-
Record a stable baseline of evoked or spontaneous postsynaptic currents for 10-15 minutes.
-
Bath apply Lesogaberan and record the changes in amplitude and frequency of the postsynaptic currents.
-
Perform a washout with aCSF.
-
-
-
Data Analysis:
-
Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
-
Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in current-clamp recordings.
-
Measure changes in the amplitude, frequency, and kinetics of spontaneous or evoked postsynaptic currents in voltage-clamp recordings.
-
Perform statistical analysis to determine the significance of the observed effects of Lesogaberan.
-
Expected Results
Based on the known mechanism of action of GABA-B receptor agonists, the application of Lesogaberan in neuronal electrophysiology recordings is expected to produce the following effects:
-
In current-clamp recordings:
-
Hyperpolarization of the resting membrane potential.
-
A decrease in input resistance.
-
A decrease in neuronal firing in response to depolarizing stimuli.
-
-
In voltage-clamp recordings:
-
A decrease in the amplitude of evoked excitatory and inhibitory postsynaptic currents due to presynaptic inhibition of neurotransmitter release.
-
A decrease in the frequency of spontaneous and miniature postsynaptic currents.
-
These expected outcomes should be quantified and compared across different concentrations of Lesogaberan to generate dose-response curves.
Conclusion
This compound is a valuable pharmacological tool for studying the role of GABA-B receptors in modulating neuronal activity. The protocols outlined in these application notes provide a framework for conducting detailed electrophysiological investigations into the effects of this potent and selective agonist. Researchers can adapt these methodologies to their specific experimental questions and neuronal populations of interest.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Lesogaberan Napadisylate for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (also known as AZD3355) is a potent and selective agonist of the GABA-B receptor.[1] As a critical component of inhibitory neurotransmission in the central nervous system, the GABA-B receptor is a key target in drug development for various neurological and physiological conditions. Proper dissolution and preparation of Lesogaberan napadisylate are paramount for accurate and reproducible in vitro studies investigating its therapeutic potential. These application notes provide detailed protocols for the dissolution of this compound for use in cell culture experiments, alongside an overview of its mechanism of action.
Mechanism of Action
Lesogaberan exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs). Activation of the GABA-B receptor leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors, leading to a net inhibitory effect on neuronal excitability. Key downstream events include the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and inhibition of adenylyl cyclase activity.
Data Presentation: Solubility of Lesogaberan Salts
| Compound Salt Form | Solvent | Reported Concentration | Notes |
| Lesogaberan (AZD3355) | Normal Saline (0.9% NaCl) | 2 mM (Stock Solution) | Successfully used for preparing working solutions in DMEM for cell culture. |
| Lesogaberan Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL | A complex solvent system primarily for in vivo studies, but indicates DMSO compatibility. |
| Lesogaberan Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL | Another in vivo formulation demonstrating solubility in a DMSO-based vehicle. |
| Lesogaberan Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL | An oil-based formulation for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Saline for Cell Culture
This protocol is based on a published study and is the recommended method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile normal saline to the powder to achieve a 2 mM stock solution.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
2 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with serum and antibiotics)
-
Sterile microcentrifuge tubes or plates
-
Sterile filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 2 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. For example, to prepare a 100 µM intermediate solution, add 5 µL of the 2 mM stock to 95 µL of medium. Then, use this intermediate solution to make final dilutions in your cell culture plates.
-
Application to Cells: Add the final diluted this compound solutions to your cell cultures and proceed with the experiment. In vitro studies have successfully used working concentrations in the range of 3 nM to 300 nM.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
References
Application Notes and Protocols: Lesogaberan Napadisylate in Chronic Cough Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Lesogaberan (B1674770) napadisylate in animal models of chronic cough. The included data and protocols are intended to guide researchers in designing and interpreting studies investigating the antitussive effects of peripherally acting GABAB receptor agonists.
Introduction
Lesogaberan (also known as AZD3355) is a selective agonist of the γ-aminobutyric acid type B (GABAB) receptor.[1] It was initially developed for the treatment of gastroesophageal reflux disease (GERD) due to its ability to reduce transient lower esophageal sphincter relaxations (TLESRs).[1][2] Notably, Lesogaberan is designed to be peripherally restricted, minimizing the central nervous system (CNS) side effects, such as sedation and respiratory depression, commonly associated with the centrally acting GABAB agonist, baclofen (B1667701).[2][3] Preclinical studies have demonstrated its potential as an antitussive agent, independent of its effects on GERD.[2] Animal models, primarily utilizing guinea pigs, have been instrumental in characterizing the cough-suppressing properties of Lesogaberan.[2][3][4]
Mechanism of Action: Peripheral GABAB Receptor Modulation
Lesogaberan exerts its antitussive effect through the activation of GABAB receptors located in the peripheral nervous system.[4] These receptors are present in the upper airways and trachea.[4] The proposed mechanism involves the inhibition of sensory nerve fibers that initiate the cough reflex. By acting on these peripheral receptors, Lesogaberan can reduce the sensitivity to cough-inducing stimuli.
Quantitative Data from Animal Studies
The following tables summarize the dose-dependent antitussive effects of Lesogaberan and other GABAB receptor agonists in guinea pig models of induced cough.
Table 1: Effect of GABAB Agonists on Citric Acid-Induced Cough in Guinea Pigs
| Compound | Dose (mg/kg, s.c.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough | Reference |
| Vehicle | - | 20.2 ± 1.8 | 0% | [2] |
| Lesogaberan | 1 | 12.5 ± 2.1 | 38% | [2] |
| 3 | 7.8 ± 1.5 | 61% | [2] | |
| 10 | 4.5 ± 1.1 | 78% | [2] | |
| Baclofen | 1 | 10.5 ± 2.3 | 48% | [2] |
| 3 | 5.2 ± 1.2 | 74% | [2] | |
| 3-APPiA | 3 | 11.8 ± 2.5 | 42% | [2] |
| 10 | 6.5 ± 1.7* | 68% | [2] |
*p < 0.05 compared to vehicle
Table 2: Comparative Effects of Lesogaberan and Baclofen on Respiratory Rate in Guinea Pigs
| Compound | Dose (mg/kg, s.c.) | Respiratory Rate (Breaths/min, Mean ± SEM) | Change from Vehicle | Reference |
| Vehicle | - | 85 ± 3 | - | [2] |
| Lesogaberan | 10 | 82 ± 4 | No significant change | [2] |
| Baclofen | 3 | 65 ± 5* | Significant reduction | [2] |
*p < 0.05 compared to vehicle
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Lesogaberan's antitussive effects.
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
This protocol is designed to assess the antitussive efficacy of a test compound in a chemically-induced cough model.
1. Animals:
-
Species: Male Hartley guinea pigs.[3]
-
Weight: 200-250 g.[3]
-
Housing: Housed in a controlled environment with ad libitum access to food and water. Acclimatize animals to the experimental setup before the study.
2. Materials and Reagents:
-
Lesogaberan napadisylate
-
Vehicle (e.g., saline)
-
Citric acid solution (0.3 M in sterile saline)
-
Whole-body plethysmograph
-
Aerosol generator (e.g., ultrasonic nebulizer)
-
Microphone or other cough detection system
3. Experimental Procedure:
-
Acclimatization: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for at least 10 minutes.
-
Baseline Cough Response: Expose the animal to an aerosol of citric acid (0.3 M) for a fixed duration (e.g., 10 minutes). Record the number of coughs.
-
Compound Administration: Administer Lesogaberan or vehicle subcutaneously (s.c.).
-
Post-Dosing Cough Challenge: At a predetermined time after compound administration (e.g., 30 minutes), re-challenge the animal with the citric acid aerosol for the same duration.
-
Cough Detection and Quantification: Coughs are detected using a microphone and differentiated from sneezes based on the characteristic sound and associated pressure changes within the plethysmograph. The number of coughs during the challenge period is counted.
4. Data Analysis:
-
Calculate the percentage inhibition of cough for each animal compared to its baseline response or a vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Protocol 2: Mechanically-Induced Cough in Anesthetized Cats
This protocol is used to evaluate the effect of test compounds on a mechanically-induced cough reflex.
1. Animals:
-
Species: Adult cats of either sex.
-
Anesthesia: Anesthetized with an appropriate agent (e.g., a combination of α-chloralose and urethane).
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline)
-
Surgical instruments for tracheostomy
-
Mechanical stimulator (e.g., a nylon fiber)
-
Electromyography (EMG) recording equipment
-
Electrodes for recording respiratory muscle activity
3. Experimental Procedure:
-
Surgical Preparation: Perform a tracheostomy to allow for controlled ventilation and access to the trachea. Insert a cannula for drug administration (e.g., intravenous).
-
EMG Electrode Placement: Place EMG electrodes in the diaphragm and abdominal muscles to record respiratory muscle activity, which is used to identify coughs.
-
Cough Induction: Induce coughing by mechanically stimulating the intrathoracic trachea with a nylon fiber.
-
Compound Administration: Administer Lesogaberan or vehicle intravenously (i.v.).
-
Post-Dosing Cough Induction: After compound administration, repeat the mechanical stimulation of the trachea to elicit coughing.
-
Data Recording and Analysis: Record the EMG activity of the respiratory muscles. A cough is identified by a characteristic pattern of inspiratory and expiratory muscle activity. The number and intensity of coughs are quantified and compared before and after drug administration.
Conclusion
Preclinical animal studies, particularly in the guinea pig model of citric acid-induced cough, have demonstrated that this compound is a potent antitussive agent.[2] Its peripheral mechanism of action offers a significant advantage over centrally acting GABAB agonists by avoiding CNS-related side effects such as sedation and respiratory depression.[2] The data and protocols presented here provide a foundation for further research into the therapeutic potential of peripherally acting GABAB agonists for the treatment of chronic cough.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lesogaberan napadisylate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan napadisylate. The information focuses on addressing common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan and what are its different forms?
Lesogaberan (also known as AZD3355) is a potent and selective GABAB receptor agonist. It has been investigated for its potential therapeutic effects. For research purposes, it is available in different forms, including the free base, Lesogaberan hydrochloride, and this compound. It is important to note that the free form of Lesogaberan has been reported to be prone to instability, and the salt forms, such as the hydrochloride, are considered more stable.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Direct solubility data for this compound is limited in publicly available literature. However, data for the hydrochloride salt, Lesogaberan hydrochloride, provides some guidance. It is reported to be soluble in water and DMSO.
For researchers experiencing difficulty dissolving this compound, it is recommended to start with common polar solvents. If aqueous solubility is low, the use of co-solvents and surfactants may be necessary.
Q3: My Lesogaberan solution appears cloudy or precipitates over time. What could be the cause and how can I prevent this?
Cloudiness or precipitation in a Lesogaberan solution can be indicative of several issues:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
pH Shift: The pH of the solution may have changed, affecting the ionization state and solubility of the compound.
-
Instability: The compound may be degrading, leading to the formation of less soluble degradation products.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature could cause the compound to precipitate out of a saturated solution.
To prevent precipitation, consider the following:
-
Use of Co-solvents: Incorporating organic solvents like DMSO or ethanol (B145695) can enhance solubility.
-
pH Adjustment: Buffering the solution to an optimal pH where the compound is most soluble and stable can prevent precipitation.
-
Fresh Preparation: Due to potential stability issues, it is recommended to prepare Lesogaberan solutions fresh before each experiment.
-
Proper Storage: Store stock solutions as recommended by the supplier, typically at low temperatures and protected from light, to minimize degradation.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor dissolution in aqueous buffers. | This compound may have limited aqueous solubility. | 1. Attempt dissolution with the aid of sonication or gentle heating. 2. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Consider using a co-solvent system or surfactants as indicated in the in-vivo formulation protocols for the hydrochloride salt. |
| Precipitation upon dilution of a stock solution. | The compound is "crashing out" as the solvent composition changes to one in which it is less soluble. | 1. Decrease the concentration of the final solution. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 3. Perform a serial dilution to avoid a sudden change in the solvent environment. |
| Inconsistent solubility between batches. | This could be due to lot-to-lot variability in the physical properties of the solid material (e.g., crystallinity, particle size). | 1. Document the lot number for each experiment. 2. If possible, characterize the solid-state properties of different batches. 3. Standardize the dissolution procedure to ensure consistency. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of potency in prepared solutions over time. | Lesogaberan may be degrading in the solution. The free base is known to be unstable. | 1. Prepare solutions fresh for each experiment. 2. If storage is necessary, aliquot and store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Perform a stability study in your experimental buffer to determine the rate of degradation under your specific conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | These are likely degradation products. | 1. If possible, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and identify their chromatographic signatures. 2. Adjust solution pH to a more neutral range, as extreme pH can accelerate hydrolysis. 3. De-gas solvents to minimize oxidative degradation. |
| Discoloration of the solid compound or solutions. | This can be a visual indicator of degradation. | 1. Do not use discolored material. 2. Store the solid compound under inert gas (e.g., argon or nitrogen) if it is sensitive to oxidation. 3. Store solutions in amber vials to protect from light. |
Data Presentation
Solubility of Lesogaberan Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | 240 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
| Water | 100 mg/mL | Ultrasonic assistance may be needed.[2] |
In-Vivo Solution Preparation Protocols for Lesogaberan Hydrochloride
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL[2] |
Experimental Protocols
General Protocol for Solubility Determination
A standardized protocol to determine the solubility of this compound in a new solvent system would involve:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Withdraw a known volume of the supernatant, dilute appropriately, and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
General Protocol for a Preliminary Stability Assessment
To assess the stability of a this compound solution:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each storage condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to measure the remaining concentration of this compound and detect the formation of any degradation products.
Visualizations
References
minimizing paresthesia side effect of Lesogaberan in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan (B1674770). The focus is on minimizing the common side effect of paresthesia observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan and what is its primary mechanism of action?
Lesogaberan (also known as AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1] It was primarily developed for the treatment of gastroesophageal reflux disease (GERD).[2][3] Its therapeutic effect in GERD is based on the inhibition of transient lower esophageal sphincter relaxations (TLESRs).[4][5][6]
Q2: What is the known side effect of paresthesia associated with Lesogaberan?
Paresthesia, a sensation of tingling, tickling, prickling, or burning of the skin, is a frequently observed adverse event in clinical trials with Lesogaberan.[2][4] This side effect is a known class effect of GABA-B receptor agonists.
Q3: What causes the paresthesia side effect of Lesogaberan?
The occurrence of paresthesia with Lesogaberan is dose-dependent and directly related to the rate of drug administration.[2] Studies suggest that the initial rate of absorption of the drug plays a significant role in the development of this side effect.[2]
Q4: Has the development of Lesogaberan been discontinued?
Yes, the development of Lesogaberan for GERD was halted. Phase II studies indicated that the effect on GERD symptoms was not considered clinically meaningful for the target patient population.[2]
Troubleshooting Guide: Minimizing Paresthesia in Lesogaberan Experiments
This guide provides actionable steps for researchers encountering paresthesia as a side effect in their clinical or preclinical studies with Lesogaberan.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of paresthesia in study subjects. | High peak plasma concentration due to rapid absorption of an immediate-release formulation. | 1. Fractionate the Dose: Instead of a single large dose, administer the total daily dose in smaller, more frequent intervals. This can help maintain a more stable plasma concentration and avoid sharp peaks.[2] 2. Reduce the Rate of Administration: If using an intravenous or other non-oral route, slow down the infusion or administration rate.[2] 3. Utilize a Modified-Release Formulation: Employ a formulation designed for slower release of the active compound. This has been shown to minimize the occurrence of paresthesia while retaining the desired pharmacological activity.[2] |
| Paresthesia is observed even at lower doses. | Individual patient sensitivity or rapid metabolism leading to a faster-than-expected absorption rate. | 1. Subject Screening: Consider screening subjects for a history of sensitivity to other medications that can cause paresthesia. 2. Pharmacokinetic Monitoring: Conduct pharmacokinetic analysis to determine if there is a correlation between the time to peak plasma concentration (Tmax) and the onset of paresthesia in individual subjects. 3. Dose Titration: Begin with a very low dose and gradually titrate upwards to the desired therapeutic level to allow for acclimatization. |
| Difficulty in distinguishing between drug-related paresthesia and other neurological symptoms. | Overlapping symptom profiles of various conditions. | 1. Standardized Questionnaires: Use standardized and validated questionnaires to specifically assess the characteristics of the paresthesia (e.g., location, duration, intensity). 2. Temporal Correlation: Carefully document the timing of the onset and resolution of symptoms in relation to drug administration. Lesogaberan-induced paresthesia typically occurs soon after administration.[2] 3. Placebo Control: Ensure the study is adequately placebo-controlled to determine the true incidence of the side effect attributable to the drug. |
Data on Paresthesia Incidence in Lesogaberan Clinical Trials
The following table summarizes the incidence of paresthesia in a key clinical trial.
| Study | Treatment Group | Dosage | Number of Patients | Incidence of Paresthesia | Percentage |
| Boeckxstaens et al. (Phase II)[4] | Lesogaberan | 65 mg | 25 | 5 | 20% |
| Boeckxstaens et al. (Phase II)[4] | Placebo | N/A | 27 | 3 | 11.1% |
Experimental Protocol: Phase II Clinical Trial to Assess Efficacy and Safety of Lesogaberan
This section details the methodology of a representative Phase II clinical trial investigating Lesogaberan.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[4]
Participants: Patients with reflux symptoms despite proton pump inhibitor (PPI) treatment.[4]
Treatment Regimen:
-
Day 1: Lesogaberan (65 mg) or placebo administered twice (morning and evening) as an add-on to the patient's existing PPI therapy.[4]
-
Day 2: A single morning dose of Lesogaberan (65 mg) or placebo.[4]
Meal Protocol: A standardized meal was consumed 45-60 minutes after the morning doses on both days.[4]
Efficacy and Safety Assessments:
-
Ambulatory Impedance-pH Monitoring: Conducted for 24 hours after the first dose on Day 1 to measure reflux events.[4]
-
Stationary Manometry and Impedance-pH Monitoring: Performed for 4 hours after the third dose on Day 2 to assess TLESRs and lower esophageal sphincter (LES) pressure.[4]
-
Adverse Event Monitoring: All adverse events, including paresthesia, were recorded throughout the study.[4]
Visualizations
Signaling Pathway of Lesogaberan (GABA-B Receptor Agonist)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Lesogaberan napadisylate dosage to avoid liver enzyme elevation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Lesogaberan (B1674770) napadisylate to minimize the risk of liver enzyme elevation during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lesogaberan napadisylate?
A1: this compound is a potent and selective agonist for the Gamma-aminobutyric acid B (GABA-B) receptor.[1][2] Its therapeutic effect, particularly in the context of gastroesophageal reflux disease (GERD), is achieved by inhibiting transient lower esophageal sphincter relaxations.[1][3]
Q2: Have elevations in liver enzymes been observed in clinical trials with this compound?
A2: Yes, mild and reversible increases in liver enzymes were observed in a small number of participants in Phase 2 clinical trials.[3][4] Specifically, in one study, elevated alanine (B10760859) transaminase (ALT) levels were reported in six patients receiving Lesogaberan.[3] These elevations resolved after treatment was discontinued.[4]
Q3: At what dosages were liver enzyme elevations reported?
A3: In a Phase IIb clinical trial (NCT01005251), patients were administered doses of 60, 120, 180, or 240 mg of Lesogaberan twice daily.[3] While the specific dosages for all six patients with elevated ALT were not detailed in all publications, another study noted that cases of altered liver function enzymes were seen at the 240 mg twice-daily dose.
Q4: Is the liver enzyme elevation thought to be a direct dose-dependent toxicity?
A4: The available data suggests that the liver enzyme elevation may be an infrequent or idiosyncratic reaction rather than a direct, predictable dose-dependent toxicity. The incidence was low (<2%) in the overall patient population treated with Lesogaberan.[4] However, the observation of altered liver function at the highest dose of 240 mg suggests a potential dose-relationship that warrants careful monitoring at higher concentrations.
Q5: How is this compound metabolized and excreted?
A5: Lesogaberan is rapidly absorbed after oral administration, with the majority of the dose being excreted by the kidneys as either the parent compound or its metabolites.[5] The primary route of elimination is through metabolism.[5]
Troubleshooting Guide: Managing Potential Liver Enzyme Elevation
This guide provides a structured approach for researchers to monitor and respond to potential liver enzyme elevations during experiments involving this compound.
Baseline Assessment
-
Action: Before initiating Lesogaberan administration, establish a baseline liver function profile for each subject.
-
Protocol: Collect a serum sample to measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Rationale: A baseline is crucial for determining if subsequent elevations are treatment-emergent.
Routine Monitoring During Dosing
-
Action: Implement a regular monitoring schedule for liver function tests throughout the experimental period.
-
Frequency: For short-term studies (e.g., up to 4 weeks), weekly monitoring is recommended, especially at higher doses. For longer-term studies, bi-weekly or monthly monitoring may be sufficient after an initial weekly phase.
-
Rationale: Regular monitoring allows for early detection of any adverse changes in liver enzyme levels.
Investigating Elevated Liver Enzymes
If a subject exhibits a significant elevation in liver enzymes (e.g., >3x the upper limit of normal for ALT/AST), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for elevated liver enzymes.
Data Summary
The following table summarizes the incidence of liver enzyme elevation observed in a key Phase IIb clinical trial of this compound.
| Dosage (Twice Daily) | Number of Patients | Incidence of Elevated ALT | Notes |
| Placebo | ~132 | Not Reported | - |
| 60 mg | ~133 | Part of the 6 cases | Reversible upon discontinuation |
| 120 mg | ~132 | Part of the 6 cases | Reversible upon discontinuation |
| 180 mg | ~132 | Part of the 6 cases | Reversible upon discontinuation |
| 240 mg | ~132 | Part of the 6 cases; specifically noted to have altered liver function | Reversible upon discontinuation |
| Total Lesogaberan | ~529 | 6 patients (<2%) | Across all dose groups |
Data adapted from the NCT01005251 clinical trial which randomized 661 patients in total.[3]
Experimental Protocols
Protocol: Serum Liver Enzyme Measurement
This protocol outlines the standard procedure for quantifying key liver enzymes from serum samples.
-
Sample Collection:
-
Collect 3-5 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 15 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean, labeled cryovial. Store at -80°C if not analyzed immediately.
-
-
Assay Principle (Example: ALT/SGPT)
-
This assay is based on the enzymatic reaction where L-Alanine and α-ketoglutarate are converted to L-glutamate and pyruvate (B1213749) by ALT.
-
The pyruvate produced is then used in a coupled reaction with lactate (B86563) dehydrogenase (LDH) and NADH, where NADH is oxidized to NAD+.
-
The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity in the sample.
-
-
Procedure:
-
Use a calibrated automated clinical chemistry analyzer.
-
Follow the manufacturer's instructions for the specific ALT, AST, ALP, and Total Bilirubin reagent kits.
-
Ensure appropriate quality controls (low, normal, and high) are run with each batch of samples to validate the assay performance.
-
-
Data Analysis:
-
The analyzer will automatically calculate the enzyme activity in Units per Liter (U/L).
-
Compare the results to the established normal reference range and the subject's baseline values.
-
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action and Monitoring Workflow
The following diagram illustrates the primary mechanism of action of Lesogaberan and the integrated workflow for experimental dosing and safety monitoring.
Caption: Mechanism of action and safety monitoring workflow.
References
- 1. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial [pubmed.ncbi.nlm.nih.gov]
- 2. Protective roles of hepatic GABA signaling in acute liver injury of rats. | Semantic Scholar [semanticscholar.org]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. Baclofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Development of a Modified-Release Formulation of Lesogaberan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a modified-release (MR) formulation of Lesogaberan (B1674770). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant scientific data to address challenges encountered during the formulation development process.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a modified-release formulation of Lesogaberan?
A1: Lesogaberan, a GABA(B) receptor agonist, was developed to treat gastroesophageal reflux disease (GERD).[1] While its development was halted due to insufficient clinical efficacy on GERD symptoms, a significant finding was that a modified-release formulation could minimize the dose-dependent adverse effect of paresthesia (tingling or numbness) observed in early clinical trials. This suggests that controlling the rate of drug absorption is crucial for improving its safety profile. Furthermore, developing an MR formulation can offer benefits such as reduced dosing frequency and improved patient compliance.
Q2: What are the key physicochemical properties of Lesogaberan to consider for MR formulation development?
A2: Lesogaberan is a small molecule with high oral availability (100% in rats and 88% in dogs) and low plasma protein binding (1% in humans and rats).[2] It is rapidly and extensively absorbed from the gastrointestinal tract, with a time to maximum concentration (Cmax) of 1-2 hours after oral dosing.[3] The free form of the compound may be prone to instability, and the use of a stable salt form, such as Lesogaberan hydrochloride, is advisable.[2] Its metabolism is the major elimination pathway in humans.[3]
Q3: What are the primary challenges in developing a modified-release formulation for a drug like Lesogaberan?
A3: General challenges in MR formulation development that are applicable to Lesogaberan include:
-
Controlling the initial release: Given the rapid absorption of Lesogaberan, preventing an initial "burst release" or "dose dumping" is critical to avoid adverse effects like paresthesia.
-
Achieving the desired release profile: The formulation must be designed to release the drug over a prolonged period to maintain therapeutic concentrations and reduce dosing frequency.
-
Ensuring formulation stability: The chosen excipients and manufacturing process must not compromise the stability of the Lesogaberan molecule over the product's shelf life.
-
In vitro-in vivo correlation (IVIVC): Establishing a reliable correlation between the in vitro dissolution profile and the in vivo pharmacokinetic performance can be complex but is crucial for efficient development and quality control.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during the development of a Lesogaberan MR formulation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Dose Dumping (Rapid initial release in dissolution testing) | - Insoluble polymer coat is too thin or has cracked.- High concentration of soluble excipients in the formulation.- Inadequate curing of the polymer coat. | - Increase the thickness of the polymer coat.- Incorporate a less soluble or a higher viscosity grade polymer.- Optimize the curing time and temperature.- Reduce the concentration of highly soluble excipients. |
| Incomplete Drug Release | - Polymer coat is too thick or impermeable.- Use of a highly insoluble polymer matrix.- Drug interaction with excipients leading to insoluble complexes. | - Decrease the thickness of the polymer coat.- Incorporate a pore-former (e.g., HPMC, povidone) into the coating.- Switch to a more permeable polymer or a combination of polymers.- Conduct excipient compatibility studies to identify and avoid interacting components. |
| High Variability in Dissolution Profiles | - Inconsistent coating thickness between batches or within a batch.- Segregation of the powder blend during manufacturing.- Variation in the particle size of the drug or excipients. | - Optimize the coating process parameters (e.g., spray rate, atomization pressure, pan speed).- Implement appropriate blending techniques and monitor blend uniformity.- Control the particle size distribution of all formulation components. |
| Formulation Instability (Degradation of Lesogaberan) | - Incompatible excipients.- Exposure to heat, moisture, or light during manufacturing or storage.- pH-related degradation within the formulation microenvironment. | - Perform comprehensive excipient compatibility studies.- Implement controlled manufacturing and storage conditions.- Use protective packaging (e.g., blister packs with aluminum foil).- Consider the use of buffering agents in the formulation. |
III. Quantitative Data Summary
The following tables summarize key pharmacokinetic and in-vitro activity data for Lesogaberan.
Table 1: Pharmacokinetic Parameters of Lesogaberan in Healthy Subjects (Single 100 mg Oral Dose)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | [3] |
| Terminal Half-life (t½) | 11 - 13 hours | [3] |
| Renal Clearance | ~22% of total body clearance | [3] |
| Urinary Excretion (parent drug and metabolites) | ~84% of the dose | [3] |
Table 2: In-Vitro Activity of Lesogaberan
| Parameter | Value | Reference |
| EC50 (human recombinant GABA(B) receptors) | 8.6 nM | [2] |
| Ki (rat GABA(B) receptors) | 5.1 nM | [2] |
| Ki (rat GABA(A) receptors) | 1.4 µM | [2] |
IV. Experimental Protocols
A. In-Vitro Dissolution Testing for Modified-Release Lesogaberan
Objective: To assess the in-vitro release profile of Lesogaberan from the MR formulation under different physiological conditions.
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket).
Media:
-
0.1 N HCl (pH 1.2) for 2 hours (simulating gastric fluid).
-
pH 6.8 phosphate (B84403) buffer (simulating intestinal fluid).
-
Other pH values (e.g., 4.5, 7.4) can be used to assess pH-dependent release.
Methodology:
-
Place one dosage unit into each of the six dissolution vessels containing 900 mL of the specified medium, maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of Lesogaberan using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
B. Stability Studies for Lesogaberan MR Formulation
Objective: To evaluate the stability of the Lesogaberan MR formulation under various environmental conditions to determine its shelf-life.
Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
Methodology:
-
Package the MR formulation in the proposed commercial packaging.
-
Store the packaged samples in stability chambers under the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analyze the samples for the following parameters:
-
Appearance (color, shape, etc.).
-
Assay of Lesogaberan.
-
Content of degradation products.
-
In-vitro dissolution profile.
-
Moisture content.
-
Physical properties (e.g., hardness, friability for tablets).
-
C. Pharmacokinetic (PK) Study in a Preclinical Model (e.g., Beagle Dogs)
Objective: To evaluate the in-vivo performance of the Lesogaberan MR formulation compared to an immediate-release (IR) formulation.
Study Design: A randomized, two-way crossover study.
Methodology:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of either the MR or IR formulation of Lesogaberan.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for Lesogaberan concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
After a washout period of at least 7-10 half-lives of the drug, administer the other formulation to the same animals and repeat the blood sampling.
-
Calculate the following pharmacokinetic parameters for both formulations: Cmax, Tmax, AUC (Area Under the Curve), and t½.
-
Compare the parameters to assess the modified-release characteristics and relative bioavailability of the MR formulation.
V. Mandatory Visualizations
A. Signaling Pathway
References
Technical Support Center: Lesogaberan Administration in Rats
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the oral administration of Lesogaberan (B1674770) in rats.
Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan and what is its primary mechanism of action?
Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4] Its mechanism of action involves mimicking the effect of the endogenous neurotransmitter GABA at the GABA-B receptor, which leads to slow and sustained inhibitory effects on neurons.[5][6]
Q2: What is the reported oral bioavailability of Lesogaberan in rats?
Studies have shown that Lesogaberan has a high oral availability, reportedly 100% in female Sprague-Dawley rats.[2] This indicates that the compound is well-absorbed from the gastrointestinal tract following oral administration.
Q3: What are the key pharmacokinetic parameters of Lesogaberan in rats?
While specific details on the full pharmacokinetic profile in rats are limited in the provided search results, it is noted to have relatively low systemic clearance.[2] In healthy human subjects, orally administered Lesogaberan is rapidly absorbed, reaching maximum plasma concentration within 1-2 hours, with a terminal half-life of 11-13 hours.[7]
Q4: Are there any known stability issues with Lesogaberan?
The free form of Lesogaberan is prone to instability. For research purposes, it is advisable to use the more stable salt form, Lesogaberan hydrochloride, which retains the same biological activity.[2]
Q5: What are some reported physiological effects of Lesogaberan in preclinical studies?
In preclinical studies with rats, Lesogaberan has been shown to induce decreased body weight and food consumption. A dose-dependent diuretic effect has also been noted.[1]
Troubleshooting Guide for Oral Administration in Rats
While Lesogaberan exhibits high oral bioavailability, researchers may still encounter challenges during the experimental process. This guide addresses common issues related to oral administration in rats.
| Problem | Potential Cause | Recommended Solution |
| Regurgitation or improper dosing during oral gavage | - Incorrect gavage technique- Stress to the animal- Unpalatable vehicle | - Ensure proper training in oral gavage techniques. The tube should be measured to the last rib and inserted gently.- Handle animals calmly and acclimate them to the procedure.- Consider alternative, less stressful dosing methods if possible (see below). |
| Animal distress or aversion to dosing | - Stress from handling and restraint- Aversive taste of the drug formulation | - Habituate the rats to handling and the dosing procedure for several days before the experiment begins.- Explore alternative voluntary ingestion methods, such as incorporating the compound into a palatable vehicle like a 5% sucrose (B13894) solution or a gelatin-based supplement.[8][9] |
| Variability in experimental results | - Inconsistent dosing volume or technique- Food effects on absorption | - Use precise, calibrated equipment for dosing.- Standardize the fasting period for all animals before dosing to minimize variability due to food in the gastrointestinal tract. Although a clinically relevant food effect was not observed for modified-release formulations in humans, it is good practice to control for this variable in preclinical studies.[10] |
| Precipitation of Lesogaberan in the dosing solution | - Poor solubility in the chosen vehicle- Instability of the free-base form | - Use the hydrochloride salt of Lesogaberan for improved stability.[2]- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions and use them promptly.[4] |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 | 8.6 nM | Human recombinant GABA-B receptors | [2][4] |
| Ki (GABA-B Receptor) | 5.1 nM | Rat brain membranes | [2][4] |
| Ki (GABA-A Receptor) | 1.4 µM | Rat brain membranes | [2][4] |
| Oral Bioavailability | 100% | Rat | [2] |
| Plasma Protein Binding | 1% | Rat and Human plasma | [2] |
Experimental Protocols
Protocol: Single-Dose Oral Administration of Lesogaberan in Rats via Gavage
-
Animal Model: Female Sprague-Dawley rats are a suitable model, as pharmacokinetic data is available for this strain.[2]
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption. Ensure free access to water.
-
Drug Preparation:
-
Use Lesogaberan hydrochloride for enhanced stability.[2]
-
Prepare a fresh solution of Lesogaberan in a suitable vehicle (e.g., sterile water or a 0.5% methylcellulose (B11928114) solution) on the day of the experiment.
-
The concentration should be calculated based on the desired dose and the average weight of the rats, with a typical dosing volume of 5-10 mL/kg.
-
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Administer the calculated volume of the Lesogaberan solution orally using a stainless steel gavage needle of appropriate size for the rat.
-
Administer a vehicle-only solution to the control group.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any immediate adverse effects.
-
Return animals to their cages with free access to food and water.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein sampling).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of Lesogaberan using a validated analytical method, such as LC-MS/MS.
Visualizations
Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
Caption: Experimental workflow for oral administration of Lesogaberan in rats.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of food on the bioavailability of lesogaberan given as an oral solution or as modified-release capsules in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lesogaberan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan. The information is designed to address common issues and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My Lesogaberan stock solution appears to be unstable, leading to inconsistent results. How can I ensure the stability of my compound?
A1: The free form of Lesogaberan is known to be prone to instability.[1] It is highly recommended to use the more stable salt form, Lesogaberan hydrochloride, which retains the same biological activity.[1] When preparing stock solutions, use freshly opened, high-purity solvents. For example, hygroscopic DMSO can significantly impact the solubility and stability of the product.[2] It is advisable to prepare fresh solutions and use them promptly.[3] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere and away from moisture.
Q2: I am having trouble dissolving Lesogaberan hydrochloride. What are the recommended solvents and preparation methods?
A2: Lesogaberan hydrochloride has good solubility in water (up to 100 mg/mL) and DMSO (up to 240 mg/mL).[2] However, achieving a clear solution may require ultrasonication.[2] If you observe precipitation or phase separation during the preparation of aqueous solutions for in vivo studies, gentle heating and/or sonication can aid dissolution.[3] For complex formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used.[3]
Q3: I am observing a biphasic or unexpected dose-response curve in my functional assays. What could be the cause?
A3: Lesogaberan has been reported to exhibit a biphasic dose-response curve in some experimental systems.[1] This phenomenon, where the response increases at lower concentrations and then decreases at higher concentrations, can be a characteristic of some GPCR agonists.[4] Additionally, the cellular background of your experimental system can influence the response. GABA-B receptor signaling can be cell-type specific, depending on the expression levels of downstream effectors like G-protein-gated inwardly rectifying potassium (GIRK) channels.[5] Ensure you are using a well-characterized cell line and consider the possibility of biphasic effects when analyzing your data.
Q4: The potency (EC50) of Lesogaberan in my assay is different from published values. What factors could be influencing this?
A4: Several factors can influence the apparent potency of Lesogaberan. A critical and often overlooked factor is the concentration of extracellular calcium (Ca2+) in your assay buffer.[6] For some GABA-B receptor agonists, Ca2+ can act as a positive allosteric modulator, increasing the affinity and potency of the agonist.[6][7] This effect is agonist-dependent.[6] Ensure that the Ca2+ concentration in your assay buffer is consistent and reported in your experimental details. Other factors that can affect potency include the specific cell line used, the expression level of the GABA-B receptor, and the specific functional readout being measured (e.g., cAMP inhibition, Ca2+ mobilization, or ion channel activation).[5][8]
Q5: I am not seeing a response in my functional assay. What are some initial troubleshooting steps?
A5: If you are not observing a response, first verify the integrity of your reagents and the health of your cells. Ensure that your Lesogaberan hydrochloride stock solution was prepared correctly and has been stored properly. Confirm that your cell line expresses functional GABA-B receptors at a sufficient level. For functional assays measuring downstream signaling, such as cAMP inhibition, ensure that the signaling pathway is intact in your chosen cell line. For example, GABA-B receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase.[5] If your cells have low endogenous adenylyl cyclase activity, you may need to stimulate it with an agent like forskolin (B1673556) to observe inhibition.[9]
Data Presentation
Table 1: Lesogaberan Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| EC50 | 8.6 nM | Human recombinant GABA-B receptor in CHO-K1 cells | [1][3] |
| Ki | 5.1 nM | Rat GABA-B receptor (brain membranes) | [1] |
| Ki | 1.4 µM | Rat GABA-A receptor (brain membranes) | [1] |
Table 2: Influence of Extracellular Ca2+ on GABA-B Agonist Potency
| Agonist | Ca2+ Concentration | Fold-Shift in EC50 (vs. low Ca2+) | Reference |
| Baclofen | 0.3 mM | 8.5 | [10] |
| Baclofen | 0.6 mM | 4.4 | [10] |
| Baclofen | 1.2 mM | 3.1 | [10] |
| Baclofen | 1.8 mM | 1.1 | [10] |
| GABA | 1 mM | 9.35 (EC50 shift from 72 µM to 7.7 µM) | [6] |
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay for GABA-B Receptor
This protocol is adapted from a general GABA receptor binding assay and can be used to determine the binding affinity of Lesogaberan for the GABA-B receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein per well), a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626 at a concentration near its Kd), and varying concentrations of unlabeled Lesogaberan hydrochloride.
-
For determining non-specific binding, use a high concentration of a known GABA-B receptor agonist (e.g., 10 µM GABA).
-
Incubate the plate at room temperature for 1.5 hours with gentle agitation.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific binding at each concentration of Lesogaberan by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Lesogaberan concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Detailed Methodology: Functional cAMP Assay
This protocol describes a method to assess the agonist activity of Lesogaberan by measuring the inhibition of cAMP production in cells expressing the GABA-B receptor.
1. Cell Culture and Seeding:
-
Culture CHO-K1 cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits in appropriate growth medium.
-
Seed the cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells once with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of Lesogaberan hydrochloride to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. Include control wells with no forskolin (basal) and forskolin alone (maximal stimulation).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 20 minutes).[12]
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a TR-FRET-based assay or an ELISA.
4. Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated response as a function of the Lesogaberan concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 of Lesogaberan.
Visualizations
Caption: Lesogaberan signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium sensing properties of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of GABAA- and GABAB-receptor mediated effects on intracellular Ca2+ in DRG hybrid neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Ca2+ concentration on GABA(B) receptor function in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Lesogaberan Napadisylate In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of Lesogaberan (B1674770) napadisylate (also known as AZD3355). The following question-and-answer format addresses potential issues and provides guidance for interpreting experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro activity of Lesogaberan napadisylate?
A1: this compound is a potent and selective agonist for the GABAB receptor.[1] It has an EC50 of 8.6 nM for human recombinant GABAB receptors.[1]
Q2: What are the known in vitro off-target effects of this compound?
A2: The most well-characterized in vitro off-target interaction of Lesogaberan is with the GABAA receptor. It exhibits a lower affinity for GABAA receptors compared to GABAB receptors.[1]
Q3: Has a comprehensive off-target screening panel been conducted for this compound?
A3: Publicly available literature does not contain a comprehensive off-target screening panel for Lesogaberan against a broad range of receptors, enzymes, and ion channels. Such studies are typically part of a company's internal preclinical safety assessment. Therefore, researchers should exercise caution and consider performing their own broad panel screening if there are concerns about off-target effects in their specific experimental system.
Q4: We observed unexpected effects in our cell-based assay. Could this be due to off-target activity?
A4: It is possible. While Lesogaberan is highly selective for the GABAB receptor, its interaction with GABAA receptors, although weaker, could contribute to unexpected cellular responses, especially at higher concentrations.[1] Additionally, without a publicly available comprehensive off-target profile, other unknown interactions cannot be ruled out. We recommend performing appropriate control experiments, such as using a GABAB receptor antagonist (e.g., CGP 55845) to confirm that the observed effect is mediated by the intended target.
Q5: Are there any known in vitro effects of Lesogaberan on liver cells that might explain the clinically observed reversible elevations in alanine (B10760859) transaminase?
A5: Clinical trials noted that a small percentage of patients receiving Lesogaberan experienced reversible elevations in liver enzymes.[2][3] However, preclinical toxicity studies, which included in vitro assessments, reportedly showed no hepatic effects.[2] A study repositioning Lesogaberan for non-alcoholic steatohepatitis (NASH) showed that it can down-regulate profibrotic gene and protein expression in human stellate cells and down-regulated collagen1α1, αSMA and TNF-α mRNAs in precision-cut liver slices.[4][5][6] These findings suggest a potential hepatoprotective and anti-inflammatory role, which does not directly explain the transient enzyme elevations. Further in vitro studies on hepatocytes would be necessary to elucidate a direct mechanism.
Q6: Paresthesia was a noted side effect in clinical trials. Is there an in vitro explanation for this?
A6: The occurrence of paresthesia in clinical trials appeared to be related to the rate of drug administration, with modified-release formulations minimizing this effect.[7] While this suggests a pharmacokinetics-related mechanism, specific in vitro studies on the direct effect of Lesogaberan on sensory neurons that could fully explain the molecular basis of this phenomenon are not publicly available.
Troubleshooting Guides
Issue: Inconsistent results in GABAB receptor activation assays.
-
Possible Cause 1: Compound Stability. Lesogaberan free form can be unstable.
-
Troubleshooting Tip: Consider using a stable salt form, such as Lesogaberan hydrochloride, which retains the same biological activity.[1]
-
-
Possible Cause 2: Assay Conditions. The potency of GABAB receptor agonists can be influenced by the ionic composition of the assay buffer.
-
Troubleshooting Tip: Ensure that your assay buffer contains appropriate concentrations of ions like Ca2+ and Mg2+, as they can modulate receptor function. Refer to established protocols for GABAB receptor binding and functional assays.
-
-
Possible Cause 3: Cell System Variability. The expression levels of GABAB receptor subunits (GABAB1 and GABAB2) and their interacting proteins can vary between different cell lines or primary cultures, affecting the response.
-
Troubleshooting Tip: Characterize the expression of GABAB receptor subunits in your experimental system. Use a positive control, such as GABA or baclofen, to establish a baseline response.
-
Issue: Observing GABAA receptor-mediated effects.
-
Possible Cause: High Concentration of Lesogaberan. Although Lesogaberan is significantly more selective for GABAB over GABAA receptors, at high micromolar concentrations, it can interact with GABAA receptors.[1]
-
Troubleshooting Tip: Perform a dose-response curve to determine the concentration range where the effect is specific to GABAB activation. Use a GABAA receptor antagonist (e.g., bicuculline) to confirm if the observed effect is mediated through GABAA receptors.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | System | Parameter | Value | Reference |
| GABAB Receptor | Functional Assay | Human | Recombinant | EC50 | 8.6 nM | [1] |
| GABAB Receptor | Binding Assay | Rat | Brain Membranes | Ki | 5.1 nM | [1] |
| GABAA Receptor | Binding Assay | Rat | Brain Membranes | Ki | 1.4 µM | [1] |
Experimental Protocols
Protocol 1: GABAB Receptor Binding Assay (Displacement of [3H]GABA)
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the GABAB receptor.
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of [3H]GABA (at a final concentration close to its Kd)
-
25 µL of test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled GABA for non-specific binding).
-
100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GABAA Receptor Binding Assay (Displacement of [3H]GABA)
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[3H]GABA or a specific GABAA radioligand like [3H]Muscimol
-
Unlabeled GABA (for non-specific binding determination)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-citrate, pH 7.1
-
Wash Buffer: Cold 50 mM Tris-citrate, pH 7.1
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Similar to the GABAB assay, prepare a crude membrane fraction from rat brain tissue. It is crucial to thoroughly wash the membranes to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of [3H]GABA or [3H]Muscimol (at a final concentration close to its Kd)
-
25 µL of test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled GABA for non-specific binding).
-
100 µL of membrane suspension.
-
-
Incubation: Incubate the plate on ice (4°C) for 15-20 minutes.
-
Termination and Washing: Rapidly filter and wash the filters as described in the GABAB protocol.
-
Quantification and Data Analysis: Perform scintillation counting and data analysis as described for the GABAB receptor binding assay to determine the IC50 and Ki values.
Visualizations
Caption: Lesogaberan's primary and off-target signaling pathways.
Caption: Workflow for in vitro receptor binding assays.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lesogaberan Bioavailability in Preclinical Research
Welcome to the technical support center for researchers working with Lesogaberan (B1674770) (also known as AZD3355). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve and maintain the expected high oral bioavailability of Lesogaberan in your preclinical models. While Lesogaberan has demonstrated high bioavailability in previous studies, this guide will address potential issues that could lead to suboptimal results in your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Lesogaberan in common preclinical models?
A1: Published preclinical data indicate that Lesogaberan has high oral bioavailability. In rats, the bioavailability has been reported to be 100%, and in dogs, it is approximately 88%.[2] In healthy human subjects, Lesogaberan is also rapidly and extensively absorbed after oral administration.[1] If you are observing significantly lower bioavailability, it may be due to experimental variables.
Q2: What is the primary mechanism of action for Lesogaberan?
A2: Lesogaberan is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[2][3][4] Its therapeutic effect in gastroesophageal reflux disease (GERD) is primarily mediated by reducing transient lower esophageal sphincter relaxations (TLESRs) through a peripheral mode of action.[2][3][5]
Q3: Are there any known formulation challenges with Lesogaberan?
A3: The free form of Lesogaberan can be prone to instability. It is advisable to use a stable salt form, such as Lesogaberan hydrochloride, which retains the same biological activity.[2] Ensuring the stability of your formulation is a critical first step.
Q4: How does food intake affect the bioavailability of Lesogaberan?
A4: In a study with healthy male volunteers, the presence of food did not have a clinically relevant effect on the bioavailability of modified-release (MR) capsule formulations of Lesogaberan.[6] However, for an oral solution, food intake can delay the time to maximum concentration (tmax) and slightly reduce the maximum plasma concentration (Cmax), although the overall exposure (AUC) may not be significantly affected.[6] For consistency in preclinical studies, it is recommended to standardize administration with respect to feeding times.
Troubleshooting Guide: Addressing Low Bioavailability of Lesogaberan
If you are encountering lower-than-expected oral bioavailability of Lesogaberan in your preclinical models, consider the following potential issues and troubleshooting steps.
| Potential Issue | Possible Causes | Recommended Troubleshooting Steps |
| Formulation Instability | - Degradation of the active pharmaceutical ingredient (API).- Use of the less stable free form of Lesogaberan.[2]- Inappropriate vehicle for solubilization or suspension. | - Use the more stable salt form, Lesogaberan hydrochloride.[4]- Prepare fresh formulations for each experiment and protect them from light and extreme temperatures.- Assess the solubility and stability of Lesogaberan in your chosen vehicle at the intended concentration and storage conditions. |
| Inaccurate Dosing | - Errors in calculating the dose volume.- Incomplete administration of the dose (e.g., gavage error).- Adsorption of the compound to the dosing apparatus. | - Double-check all calculations for dose concentration and volume.- Ensure proper gavage technique to avoid reflux or incomplete delivery to the stomach.- Use low-adsorption materials for your dosing syringes and tubes. |
| Suboptimal Animal Model Conditions | - Gastrointestinal (GI) tract abnormalities in the animal model.- Fasting status of the animals affecting GI motility and absorption. | - Ensure the health and suitability of the animal model for oral dosing studies.- Standardize the fasting period before dosing, as this can influence the rate of gastric emptying and drug absorption. |
| Issues with Sample Collection and Processing | - Inappropriate timing of blood sample collection.- Degradation of Lesogaberan in collected samples.- Errors in the bioanalytical method. | - Optimize the blood sampling schedule to accurately capture the absorption phase and peak plasma concentration (Cmax).- Use appropriate anticoagulants and stabilizers in blood collection tubes and process samples promptly.- Validate your bioanalytical method for accuracy, precision, linearity, and stability of Lesogaberan in the biological matrix. |
| Unexpected Drug Metabolism or Efflux | - Induction of metabolic enzymes or efflux transporters in the animal model. | - While the major elimination pathway for Lesogaberan in humans is metabolism, with the majority of the dose excreted in urine as the parent compound or metabolites, preclinical models may differ.[1]- Consider co-administration with known inhibitors of relevant metabolic pathways or efflux transporters if altered metabolism is suspected, though this would be an exploratory step. |
Experimental Protocols
Protocol 1: Preparation of Lesogaberan Oral Dosing Solution
-
Objective: To prepare a stable and homogenous oral dosing solution of Lesogaberan for preclinical administration.
-
Materials:
-
Lesogaberan hydrochloride[4]
-
Vehicle (e.g., 0.9% saline)
-
Calibrated balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Accurately weigh the required amount of Lesogaberan hydrochloride.
-
In a volumetric flask, dissolve the Lesogaberan hydrochloride in a portion of the vehicle with the aid of a magnetic stirrer.
-
Once fully dissolved, add the remaining vehicle to reach the final desired volume.
-
Verify the pH of the final solution and adjust if necessary to ensure stability and physiological compatibility.
-
Store the solution under appropriate conditions (e.g., protected from light at 2-8°C) and use within a validated stability window.
-
Protocol 2: Oral Bioavailability Study in Rats
-
Objective: To determine the oral bioavailability of a Lesogaberan formulation in a rat model.
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain) with indwelling catheters for blood sampling.
-
Lesogaberan oral dosing solution.
-
Lesogaberan intravenous (IV) dosing solution (for determination of absolute bioavailability).
-
Dosing gavage needles.
-
Blood collection tubes (containing an appropriate anticoagulant).
-
Centrifuge.
-
LC-MS/MS or other validated bioanalytical instrumentation.
-
-
Procedure:
-
Fast the rats overnight (with free access to water) prior to dosing.
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
Administer the Lesogaberan oral solution to the PO group via oral gavage at the target dose.
-
Administer the Lesogaberan IV solution to the IV group via the indwelling catheter.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Analyze the plasma samples to determine the concentration of Lesogaberan at each time point using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both PO and IV groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Mechanism of action for orally administered Lesogaberan.
Caption: Troubleshooting workflow for low Lesogaberan bioavailability.
References
- 1. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Effect of food on the bioavailability of lesogaberan given as an oral solution or as modified-release capsules in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesogaberan napadisylate absorption rate and experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving lesogaberan (B1674770) napadisylate.
Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan and what is its primary mechanism of action?
Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its primary mechanism of action is to stimulate GABA-B receptors, which are G protein-coupled receptors that mediate slow and prolonged inhibitory effects in the nervous system.[4] This activation leads to downstream effects such as the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which is the primary basis for its investigation as a treatment for gastroesophageal reflux disease (GERD).[5][6][7]
Q2: What are the key binding affinities and potencies of Lesogaberan?
Lesogaberan demonstrates high potency and selectivity for the GABA-B receptor. Key in-vitro parameters include:
-
EC50: 8.6 nM for human recombinant GABA-B receptors.[2][8][9]
-
Ki (rat brain membranes): 5.1 nM for GABA-B receptors, compared to 1.4 µM for GABA-A receptors, highlighting its selectivity.[2][8][9]
Q3: What is the general pharmacokinetic profile of Lesogaberan in humans?
Following oral administration, lesogaberan is rapidly and extensively absorbed.[10] A study in healthy male subjects showed that after a single 100 mg oral dose, the maximum plasma concentration (Cmax) was reached within 1-2 hours.[10] The drug has a terminal half-life of approximately 11 to 13 hours.[10] The primary route of elimination is metabolism, with about 84% of the dose excreted in the urine as the parent compound or its metabolites.[10]
Q4: Has Lesogaberan been evaluated in clinical trials?
Yes, lesogaberan has been investigated in multiple Phase I and Phase II clinical trials for the treatment of GERD, often as an add-on therapy for patients who respond partially to proton pump inhibitors (PPIs).[1][5][7][11] For example, a Phase IIb study randomized 661 patients to receive various doses of lesogaberan (60, 120, 180, or 240 mg twice daily) or a placebo alongside their ongoing PPI therapy.[5] While it was generally well-tolerated, the highest dose showed only a marginal, though statistically significant, improvement in symptoms compared to placebo.[5] The development of lesogaberan was ultimately discontinued (B1498344) as its efficacy was not deemed clinically meaningful for the target population.[12]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for lesogaberan from preclinical and clinical studies.
Table 1: Preclinical Oral Bioavailability
| Species | Oral Bioavailability | Source |
| Rat | 100% | [2][9] |
| Dog | 88% | [2][9] |
Table 2: Human Pharmacokinetic Parameters (Single Dose)
| Parameter | Value | Conditions | Source |
| Dose (Oral) | 100 mg | Healthy male subjects | [10] |
| Tmax (Time to Cmax) | 1 - 2 hours | Healthy male subjects | [10] |
| Terminal Half-life (t½) | 11 - 13 hours | Healthy male subjects | [10] |
| Renal Clearance | ~22% of total clearance | Healthy male subjects | [10] |
| Total Urinary Excretion | ~84% of dose (parent + metabolites) | Healthy male subjects | [10] |
Experimental Protocols & Methodologies
Protocol 1: In-Vivo Assessment of TLESRs in Healthy Volunteers
This protocol provides a generalized framework based on methodologies used in Phase I clinical trials to assess the pharmacodynamic effect of lesogaberan on transient lower esophageal sphincter relaxations (TLESRs).
Objective: To measure the effect of a single oral dose of lesogaberan on the frequency of TLESRs and acid reflux episodes in healthy subjects.
Design: Single-blind, placebo-controlled, randomized, crossover study.[13]
Methodology:
-
Subject Enrollment: Recruit healthy male volunteers (N≈24).[13]
-
Randomization & Dosing: Subjects are randomized to receive single oral doses of lesogaberan (e.g., 0.8 mg/kg), an active comparator like baclofen (B1667701) (e.g., 40 mg), and a placebo in separate treatment periods.[13] A washout period of at least 7 days should separate each treatment.[13]
-
Standardized Meal: One hour after dosing, subjects consume a standardized meal to induce TLESRs.[6][13]
-
Manometry and pH-metry: For the 3-hour period following the meal, perform esophageal manometry and pH-metry to record LES pressure, TLESRs, and esophageal acid exposure.[6][13]
-
Data Analysis:
-
Quantify the total number of TLESRs and acid reflux episodes in the postprandial period for each treatment arm.
-
Calculate the mean LES pressure.
-
Use appropriate statistical methods (e.g., geometric mean ratio for TLESRs) to compare the effects of lesogaberan and baclofen to placebo.[13]
-
Protocol 2: In-Vitro GABA-B Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of lesogaberan for the GABA-B receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of lesogaberan at the rat GABA-B receptor.
Materials:
-
Rat brain membrane preparation (source of GABA-B receptors).
-
Non-labeled lesogaberan at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Methodology:
-
Incubation: In a microplate, combine the rat brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of unlabeled lesogaberan.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a displacement curve by plotting the percentage of specific [3H]GABA binding against the logarithm of the lesogaberan concentration.
-
Calculate the IC50 value (the concentration of lesogaberan that inhibits 50% of specific [3H]GABA binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Troubleshooting Guide
Q1: We are observing high inter-individual variability in plasma concentrations in our pharmacokinetic study. What are the potential causes?
High variability is a common challenge in pharmacokinetic studies and can stem from multiple sources.[14]
-
Physiological Factors: Differences in gastric emptying rates, intestinal transit times, and metabolism can significantly impact drug absorption and clearance.[14]
-
Formulation Issues: The napadisylate salt form of lesogaberan is used to improve stability. However, issues with tablet dissolution or excipient interactions could lead to variable absorption. Low aqueous solubility is a known risk factor for high PK variability.[15][16]
-
Food Effects: The timing and composition of meals can alter drug absorption. Clinical protocols for lesogaberan often specified dosing relative to a standardized meal to minimize this variable.[6][13]
-
Patient Compliance: In multi-dose studies, ensuring strict adherence to the dosing schedule is critical.[17]
-
Genetic Factors: Polymorphisms in drug transporters or metabolic enzymes can lead to subject-to-subject differences in drug exposure.[14]
Q2: Our study is showing a higher-than-expected incidence of paresthesia, even at lower doses. How can we mitigate this?
Paresthesia (a sensation of tingling or numbness) was a known dose-dependent adverse effect of lesogaberan.[12]
-
Rate of Absorption: The occurrence of this side effect is strongly linked to the initial rate of drug absorption and the resulting peak plasma concentration (Cmax).[12] Rapid absorption leads to a higher incidence of paresthesia.
-
Mitigation Strategies:
-
Fractionating the Dose: Administering the total dose in smaller, more frequent intervals can lower Cmax and reduce the incidence of paresthesia.[12]
-
Reducing Infusion Rate: For intravenous administration, slowing the rate of infusion can achieve the same effect.[12]
-
Modified-Release Formulations: The most effective strategy is to use a modified-release formulation designed to slow the rate of absorption, thereby blunting the Cmax while maintaining therapeutic exposure (AUC).[12]
-
Q3: In our in-vitro functional assay (e.g., cAMP inhibition), the dose-response curve for lesogaberan is inconsistent or shows a shallow slope. What should we check?
-
Assay System Integrity:
-
Cell Health: Ensure the cells expressing the GABA-B receptor are healthy and not over-confluenced.
-
Receptor Expression: Verify consistent expression levels of both GABA-B1 and GABA-B2 subunits, as functional receptors are obligate heterodimers.[4]
-
-
Compound Stability: Lesogaberan's free form can be unstable; ensure you are using a stable salt form (like napadisylate or hydrochloride) and preparing fresh solutions.[2] If precipitation is observed, gentle heating or sonication may be required.[8]
-
G-Protein Coupling: The GABA-B receptor signals through Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP.[4][18] Ensure your assay conditions (e.g., presence of forskolin (B1673556) to stimulate cAMP production) are optimized to detect this inhibitory effect.
-
Assay Interference: Check for any interference from your vehicle (e.g., DMSO) or other buffer components with the adenylyl cyclase or cAMP detection system.
Visualizations
Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating CNS side effects of GABAB agonists in research
Welcome to the technical support center for researchers utilizing GABA-B receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common central nervous system (CNS) side effects in your experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common CNS side effects of classical GABA-B agonists like baclofen (B1667701) in preclinical studies, and how are they measured?
A1: Classical GABA-B agonists, such as baclofen, are known to produce a range of dose-dependent CNS side effects that can confound experimental results. The primary side effects include sedation, motor impairment, and hypothermia.[1][2][3][4][5] These effects are a direct consequence of widespread GABA-B receptor activation throughout the CNS.[1]
To help researchers identify and quantify these potential confounds, the following table summarizes the key side effects, typical dose ranges in rodents, and the standard behavioral assays used for their assessment.
Data Presentation: Common CNS Side Effects of Baclofen in Rodents
| Side Effect | Typical Dose Range (Mice/Rats, i.p.) | Primary Assessment Assay | Key Metric |
| Sedation / Hypoactivity | 3 - 10 mg/kg | Locomotor Activity Test | Reduced total distance traveled, increased resting time[6][7] |
| Motor Impairment | 2 - 10 mg/kg | Rotarod Test | Decreased latency to fall from the rotating rod[8][9] |
| Hypothermia | 5 - 15 mg/kg | Rectal Probe Measurement | Decrease in core body temperature |
| Cognitive Deficits | 2 - 5 mg/kg | Morris Water Maze, Passive Avoidance | Increased latency to find the platform, memory impairment |
Q2: My animals are heavily sedated after baclofen administration, which interferes with my primary behavioral endpoint. How can I mitigate this?
A2: Sedation is one of the most common dose-limiting side effects of baclofen.[2][7] Here are several strategies to address this issue:
-
Dose Optimization: The first step is to perform a careful dose-response study to find the minimal effective dose for your therapeutic endpoint that produces the least sedation. The therapeutic window for baclofen can be narrow.
-
Use a Positive Allosteric Modulator (PAM): Consider using a GABA-B PAM instead of a direct agonist. PAMs do not activate the receptor on their own; they potentiate the effect of endogenous GABA where it is naturally released.[10] This can lead to a more physiological receptor activation pattern, often with a significantly reduced side-effect profile, including less sedation.[11][12][13] Studies have shown that PAMs can achieve therapeutic effects at doses that do not impair locomotor activity.[12]
-
Co-administration Strategies: While more complex, co-administering a low dose of a CNS stimulant can sometimes counteract sedation. However, this approach requires extensive validation to ensure the co-administered drug does not interfere with the primary outcome of your study.
-
Targeted Delivery: If technically feasible for your research question, direct administration to a specific brain region (e.g., via cannula) can achieve the desired local effect while avoiding widespread CNS depression.
Below is a diagram illustrating a typical experimental workflow to test a mitigation strategy, such as comparing a direct agonist to a PAM.
References
- 1. droracle.ai [droracle.ai]
- 2. 8 Baclofen Side Effects to Know About Before Taking It - GoodRx [goodrx.com]
- 3. Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lesogaberan Napadisylate for Optimal GABA-B Activation
Welcome to the technical support center for Lesogaberan napadisylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in activating GABA-B receptors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Lesogaberan (also known as AZD-3355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B (GABA-B) receptor.[1] It functions by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central and peripheral nervous systems.[1][2]
Q2: What is the potency of Lesogaberan at the human GABA-B receptor?
A2: Lesogaberan has a half-maximal effective concentration (EC50) of 8.6 nM for human recombinant GABA-B receptors.[1][3]
Q3: Why is Lesogaberan supplied as a napadisylate salt? Is the free form usable?
A3: The free form of Lesogaberan is prone to instability. Therefore, it is advisable to use a stable salt form, such as this compound or hydrochloride, which retains the same biological activity.[1]
Q4: What are the key downstream signaling events following GABA-B receptor activation by Lesogaberan?
A4: Activation of the Gi/o-coupled GABA-B receptor by Lesogaberan leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate ion channels, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neurotransmitter release.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no GABA-B receptor activation | Improper stock solution preparation or storage: Lesogaberan free base is unstable. Stock solutions may have degraded. | Prepare fresh stock solutions of this compound in a suitable solvent like water or DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration range: The concentration of this compound may be too low or too high, leading to sub-optimal activation or potential off-target effects. | Refer to the quantitative data table below for recommended starting concentrations. Perform a concentration-response curve to determine the optimal concentration for your specific experimental system. In vitro studies have shown effects in the 3-100 nM range. | |
| Cell health and receptor expression: Poor cell viability or low GABA-B receptor expression levels in your cell line can lead to a weak or absent response. | Ensure cells are healthy and in the logarithmic growth phase. Verify GABA-B receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with confirmed high-level expression of GABA-B receptors. | |
| High background signal in cAMP assays | Sub-optimal forskolin (B1673556) concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high, masking the inhibitory effect of Lesogaberan. | Titrate the forskolin concentration to find the EC80 (the concentration that produces 80% of the maximal cAMP response). This will provide a sufficient window to observe the inhibitory effect of the GABA-B agonist. |
| Phosphodiesterase (PDE) activity: Endogenous PDEs can degrade cAMP, leading to a lower signal-to-noise ratio. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the assay window. | |
| Difficulty observing calcium mobilization | GABA-B receptors do not typically signal through direct calcium release: GABA-B receptor activation primarily leads to the inhibition of voltage-gated calcium channels. | To observe an effect on calcium signaling, cells must first be depolarized to open VGCCs. The inhibitory effect of Lesogaberan can then be measured as a reduction in the depolarization-induced calcium influx. Alternatively, co-activation with a receptor that does induce calcium release may be necessary in some cell types. |
| Variability in electrophysiological recordings | Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. | Use a rapid perfusion system to apply Lesogaberan for short durations. Ensure adequate washout periods between applications to allow for receptor recovery. |
| Incorrect voltage clamp parameters: The holding potential may not be appropriate for observing the expected ion channel activity (e.g., GIRK channel currents). | For measuring GIRK channel activation, a holding potential more positive than the potassium reversal potential is required to observe inward currents. | |
| Precipitation of this compound in solution | Low solubility in aqueous buffers: While the salt form improves solubility, high concentrations may still precipitate in physiological buffers. | Prepare high-concentration stock solutions in DMSO and then dilute to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. |
Data Presentation
Lesogaberan Potency and Selectivity
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | Recombinant GABA-B | 8.6 nM | [1][3] |
| Ki | Rat | GABA-B (brain membranes) | 5.1 nM | [1] |
| Ki | Rat | GABA-A (brain membranes) | 1.4 µM | [1] |
Representative In Vitro Concentration-Response Data for GABA-B Activation
The following table provides a representative concentration-response dataset for Lesogaberan-mediated inhibition of forskolin-stimulated cAMP production in a cell line expressing human GABA-B receptors. This data is illustrative and the optimal concentrations for your specific assay should be determined empirically.
| Lesogaberan Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5 |
| 1 | 20 |
| 3 | 40 |
| 8.6 (EC50) | 50 |
| 10 | 60 |
| 30 | 85 |
| 100 | 95 |
| 300 | 98 |
Experimental Protocols
Gi/o-Coupled cAMP Assay for GABA-B Receptor Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following GABA-B receptor activation by Lesogaberan.
Materials:
-
Cells expressing human GABA-B receptors (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
Procedure:
-
Cell Preparation: Seed cells in a 96- or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at its EC80 concentration in assay buffer containing a PDE inhibitor like IBMX.
-
Agonist Stimulation:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add the forskolin/IBMX solution to all wells (except for the negative control) and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each Lesogaberan concentration. Plot the percent inhibition against the log of the Lesogaberan concentration to determine the EC50 value.
Calcium Imaging to Measure Inhibition of Voltage-Gated Calcium Channels
This protocol measures the ability of Lesogaberan to inhibit calcium influx through voltage-gated calcium channels (VGCCs).
Materials:
-
Cells expressing human GABA-B receptors and VGCCs
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Depolarizing agent (e.g., high concentration of potassium chloride, KCl)
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells on glass-bottom plates or coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.
-
-
Baseline Fluorescence Measurement: Mount the plate/coverslip on the microscope and measure the baseline fluorescence intensity of the cells.
-
Lesogaberan Incubation: Perfuse the cells with imaging buffer containing the desired concentration of this compound for 5-10 minutes.
-
Depolarization and Imaging:
-
Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) in the continued presence of Lesogaberan.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Quantify the peak fluorescence intensity in response to depolarization in the presence and absence of Lesogaberan. A decrease in the peak intensity indicates inhibition of VGCCs.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of Lesogaberan and Other GABA-B Receptor Agagists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Lesogaberan (B1674770) (AZD3355) with other prominent gamma-aminobutyric acid type B (GABA-B) receptor agonists, including baclofen (B1667701) and arbaclofen (B1665165) placarbil. The information is supported by experimental data from preclinical and clinical studies, with a focus on their application in gastroesophageal reflux disease (GERD) and other conditions.
Introduction to GABA-B Receptor Agonists
GABA-B receptors are G protein-coupled receptors that mediate slow and prolonged inhibitory signals in the nervous system.[1] Their activation leads to the inhibition of neurotransmitter release and modulation of neuronal excitability.[1] Agonists of the GABA-B receptor, such as baclofen, have been utilized for treating conditions like muscle spasticity.[2][3] More recently, their role in modulating transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism behind GERD, has been a key area of investigation.[2][4] Lesogaberan was developed as a peripherally acting GABA-B agonist to minimize the central nervous system (CNS) side effects associated with older drugs like baclofen.[5][6][7]
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies on Lesogaberan and other GABA-B agonists.
Table 1: Efficacy of Lesogaberan in GERD
| Endpoint | Dose | Result | Study Population |
| Reduction in TLESRs | 65mg BID | 25% reduction vs. placebo | GERD patients on PPIs[4][8] |
| 0.8mg/kg | 36% reduction | Healthy volunteers[8] | |
| Increase in LES Pressure | 65mg BID | 28% increase vs. placebo | GERD patients on PPIs[4][8] |
| Reduction in Reflux Episodes | 65mg BID | 47% reduction vs. placebo (0-3 hours postprandially) | GERD patients on PPIs[8] |
| 65mg BID | ~35% reduction vs. placebo (over 24 hours) | GERD patients on PPIs[4] | |
| Symptom Response Rate (add-on to PPI) | 240mg BID | 26.2% response rate vs. 17.9% for placebo | GERD patients with partial response to PPIs[9] |
| 60mg, 120mg, 180mg BID | 20.9%, 25.6%, 23.5% response rates respectively | GERD patients with partial response to PPIs[9] |
Table 2: Comparative Efficacy of GABA-B Agonists in GERD and Spasticity
| Drug | Indication | Key Efficacy Findings | Notes |
| Lesogaberan (AZD3355) | GERD | Marginally superior to placebo in improving symptoms in patients partially responsive to PPIs.[9] | Development halted due to modest efficacy.[10] |
| Baclofen | GERD | Shown to reduce TLESRs and acid reflux.[2][6] | Use limited by CNS side effects (somnolence, dizziness).[2][6] |
| Arbaclofen Placarbil | GERD | Not superior to placebo in the primary analysis of reducing heartburn events.[11] | A prodrug of R-baclofen with an extended-release formulation.[3][12] |
| Spasticity (MS) | Significantly improved Ashworth scores compared to placebo; similar efficacy to baclofen.[12][13] | Associated with fewer adverse events, particularly less sleepiness, compared to baclofen.[14] |
Experimental Protocols
1. Phase IIb Study of Lesogaberan in GERD (NCT01005251)
-
Objective: To assess the efficacy and safety of Lesogaberan as an add-on therapy to a proton pump inhibitor (PPI) in patients with GERD who are partially responsive to PPIs.[9]
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[9]
-
Participants: 661 patients with a history of GERD for at least 6 months and a partial response to ongoing, stable PPI therapy.[9][15]
-
Intervention: Patients were randomized to receive placebo or Lesogaberan at doses of 60, 120, 180, or 240 mg twice daily for 4 weeks, in addition to their ongoing PPI therapy.[9]
-
Primary Endpoint: The response to treatment, defined as having an average of at least 3 additional days per week with no more than mild GERD symptoms during treatment compared with baseline, measured using the Reflux Symptom Questionnaire electronic Diary.[9]
2. Crossover Study of Lesogaberan on Reflux and LES Function (NCT00743444)
-
Objective: To assess the effects of Lesogaberan on reflux and lower esophageal sphincter (LES) function in patients with reflux symptoms despite PPI treatment.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[4]
-
Participants: 27 randomized patients with reflux symptoms despite PPI treatment.[4]
-
Intervention: Patients received Lesogaberan (65 mg) or placebo twice on day 1 and once on day 2, in addition to their existing PPI treatment.[4]
-
Endpoints:
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a signaling cascade through G proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability and neurotransmitter release.[1][16]
Caption: GABA-B receptor activation pathway.
Generalized Clinical Trial Workflow for a GABA-B Agonist in GERD
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a GABA-B agonist in patients with GERD.
Caption: GERD clinical trial workflow.
Conclusion
Lesogaberan demonstrated a favorable safety profile and a clear mechanism of action in reducing TLESRs and reflux events. However, its clinical efficacy in providing symptom relief for GERD patients partially responsive to PPIs was found to be only marginally better than placebo, leading to the discontinuation of its development for this indication.[9][10] In contrast, arbaclofen placarbil, while also not showing superiority over placebo for GERD in its primary analysis, has shown comparable efficacy to baclofen in treating spasticity with a potentially better side-effect profile.[11][13][14] These findings highlight the challenges in translating the physiological effects of GABA-B agonists into clinically significant symptom improvement for GERD. Future research may focus on patient subpopulations that are more likely to respond to this class of drugs or on combination therapies.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. neurology.org [neurology.org]
- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesogaberan - Wikipedia [en.wikipedia.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 9. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. | BioWorld [bioworld.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Lesogaberan Napadisylate versus Obeticholic Acid in the Context of NASH
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for Lesogaberan napadisylate and Obeticholic acid in the treatment of Nonalcoholic Steatohepatitis (NASH).
NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. Currently, there are no approved pharmacological treatments for NASH, making it a significant area of unmet medical need. This guide focuses on two investigational compounds with distinct mechanisms of action: this compound, a gamma-aminobutyric acid (GABA)-B receptor agonist, and Obeticholic acid, a farnesoid X receptor (FXR) agonist.
Mechanism of Action and Signaling Pathways
This compound (a GABA-B Receptor Agonist)
Lesogaberan, originally developed for gastroesophageal reflux disease, has been repositioned for NASH. It acts as an agonist for the GABA-B receptor. In the context of liver fibrosis, activation of the GABA-B receptor on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, has been shown to have anti-fibrotic effects.[1] Transcriptomic analysis has revealed that Lesogaberan's effects in HSCs may be mediated through the downregulation of key regulatory nodes, including Myc, as well as MAP and ERK kinases.[1][2][3]
Obeticholic Acid (an FXR Agonist)
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[5] Its activation in the liver reduces bile acid synthesis, promotes bile acid transport, and has anti-inflammatory and anti-fibrotic effects.[5][6] FXR activation has been shown to play a protective role against liver inflammation associated with NASH.[7]
Preclinical Efficacy: A Comparative Analysis
A key preclinical study directly compared Lesogaberan with Obeticholic acid in a robust murine model of NASH.[2][8] The findings from this and other relevant preclinical studies are summarized below.
In Vitro and Ex Vivo Studies of Lesogaberan
| Experimental System | Treatment | Key Findings |
| LX-2 Cells (immortalized human HSCs) | Lesogaberan (30 nM and 100 nM) for 48 and 72 hours | Dose-dependent downregulation of profibrotic mRNA expression.[8] |
| Primary Human Hepatic Stellate Cells (phHSCs) | Lesogaberan (30 nM) for 72 hours | Significant downregulation of COL1A1, αSMA, β-PDGFR, TGFβ-R1, TIMP1, and MMP2 gene expression.[2] |
| Human Precision-Cut Liver Slices (hPCLS) | Lesogaberan (250 and 500 nM) for 24 hours | Significant downregulation of COL1A1, αSMA, and TNF-α mRNA expression. Significant reduction in secreted Col1α1 protein.[2][9] |
In Vivo Murine NASH Model Comparison
The following data were generated from a murine model that closely mimics human NASH, characterized by fibrosis and tumor development (the "FAT-NASH" model).[2]
Histological and Anti-Fibrotic Effects
| Parameter | Vehicle | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |
| NAFLD Activity Score (NAS) - Male | 7.4 ± 0.2 | 6.6 ± 0.6 | 4.7 ± 0.7 |
| Fibrosis Stage - Male | Significantly higher than treated groups | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Sirius Red Positive Area (%)* | ~1.5 - 2.0% | ~0.5 - 1.0% (Dose-dependent reduction) | ~0.5 - 1.0% |
*Approximate values interpreted from graphical data in Bhattacharya et al., 2021.[2][8]
Effects on Hepatocellular Carcinoma (HCC) Development
| Parameter | Vehicle | Lesogaberan (10 mg/kg) | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |
| HCC Development (Male) | 100% | 89% (11% no HCC) | 78% (22% no HCC) | Reduced tumor number |
| Total Number of Tumors (Male) | Highest | Significantly reduced | Significantly reduced | Reduced |
| HCC Development (Female) | 50% | Reduced | Reduced | Reduced |
Data from Bhattacharya et al., 2021.[2][8]
Effects on Gene Expression
In the same FAT-NASH murine model, both Lesogaberan and Obeticholic acid demonstrated comparable activity in improving profibrogenic gene expression.[1][2][9]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
In Vivo FAT-NASH Murine Model
This model was designed to closely replicate the histological, transcriptomic, and metagenomic features of human NASH, including the progression from fibrosis to cancer.[2] C57BL/6J mice were used in these studies.
In Vitro Hepatic Stellate Cell Assays
-
Cell Lines: Immortalized human HSCs (LX-2) and primary human HSCs were utilized.
-
Culture Conditions: Cells were culture-activated by growth on uncoated plastic in the presence of serum to induce a profibrotic phenotype.
-
Treatment: Cells were treated with Lesogaberan (30 nM and 100 nM) or vehicle (DMSO) for 48 and 72 hours. Sorafenib (7,500 nM) was used as a positive control.
-
Analysis: Gene expression for key fibrogenic markers (e.g., COL1A1, αSMA) was quantified using qPCR.[2][8]
Ex Vivo Human Precision-Cut Liver Slices (hPCLS)
-
Source: hPCLS were obtained from four different human donor livers.
-
Culture and Treatment: Liver slices were cultured and treated with Lesogaberan (250 and 500 nM) or vehicle (DMSO) for 24 hours.
-
Analysis: mRNA expression of COL1A1, αSMA, and TNF-α was measured by qPCR. Secreted Col1α1 protein in the culture media was quantified by ELISA.[2]
Summary and Conclusion
Preclinical data suggests that both this compound and Obeticholic acid show promise in mitigating key features of NASH. In a head-to-head comparison in a robust murine model of NASH, Lesogaberan demonstrated efficacy that was comparable to Obeticholic acid in improving histology and profibrogenic gene expression.[1][2][9] Notably, Lesogaberan also showed a dose-dependent reduction in HCC development in this model.[2][8]
The distinct mechanisms of action—GABA-B receptor agonism for Lesogaberan and FXR agonism for Obeticholic acid—may offer different therapeutic avenues for the complex pathophysiology of NASH. The in vitro and ex vivo data for Lesogaberan further support its anti-fibrotic and anti-inflammatory potential by demonstrating direct effects on human hepatic stellate cells and liver tissue.
While these preclinical findings are encouraging, further studies, including rigorous clinical trials, are necessary to determine the relative efficacy and safety of this compound and Obeticholic acid in patients with NASH. The data presented in this guide provides a foundational, evidence-based comparison to inform ongoing research and development efforts in the pursuit of an effective therapy for this widespread and progressive liver disease.
References
- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
A Comparative Guide to Lesogaberan Binding Affinity and its Cross-Validation
This guide provides a comprehensive comparison of the binding affinity of Lesogaberan (B1674770) with alternative GABA-B receptor agonists. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative binding data, experimental protocols, and relevant signaling pathways to support further research and development.
Unveiling Lesogaberan's Affinity for the GABA-B Receptor
Lesogaberan (AZD3355) is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its high affinity and selectivity for this receptor have made it a subject of interest for therapeutic applications, particularly in gastroesophageal reflux disease (GERD).[4] Understanding its binding characteristics in comparison to other GABA-B receptor modulators is crucial for evaluating its pharmacological profile.
Comparative Binding Affinity of GABA-B Receptor Agonists
The following table summarizes the binding affinity data for Lesogaberan and other notable GABA-B receptor agonists. The data, presented as Ki, IC50, and EC50 values, has been compiled from various sources. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | EC50 (nM) | Species/Assay Conditions |
| Lesogaberan (AZD3355) | GABA-B | 5.1 [1][2][5] | 2 [3] | 8.6 [1][2][5] | Rat brain membranes ([3H]GABA displacement)[1][2][5], Human recombinant GABA-B1a/2 (Ca2+ influx)[3] |
| GABA-A | 1400[1][2][5] | - | - | Rat brain membranes ([3H]GABA displacement)[1][2][5] | |
| Baclofen (R-enantiomer) | GABA-B | - | - | ~750 | Human recombinant GABA-B receptors[6] |
| Baclofen (racemic) | GABA-B | 6000[7] | - | - | Radioligand binding experiments[7] |
| Arbaclofen Placarbil | GABA-B (prodrug for R-baclofen) | - | - | - | Selective GABA-B receptor agonist[8][9][10] |
| CGP52432 | GABA-B (Antagonist) | - | 85[11][12][13] | - | GABA-B autoreceptor[11][12][13] |
Experimental Protocols: Unraveling Binding Affinity
The binding affinity data presented above is primarily determined through radioligand binding assays. These assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.
General Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like Lesogaberan for the GABA-B receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the GABA-B receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A known concentration of a radiolabeled ligand that specifically binds to the GABA-B receptor (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626) is incubated with the prepared cell membranes.[14]
-
Increasing concentrations of the unlabeled test compound (e.g., Lesogaberan) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
-
Data Analysis:
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Cross-Validation Workflow and Signaling Pathway
To ensure the reliability and reproducibility of binding affinity data, a rigorous cross-validation process is essential. The following diagrams illustrate the experimental workflow for a competitive binding assay, a common method for cross-validating binding affinity, and the signaling pathway of the GABA-B receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan - Ace Therapeutics [acetherapeutics.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. lesogaberan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arbaclofen Placarbil|GABA-B Receptor Agonist|For Research [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Lesogaberan and Baclofen on Lower Esophageal Sphincter Pressure
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two key GABA-B receptor agonists in modulating lower esophageal sphincter function.
This guide provides a detailed comparative analysis of Lesogaberan (B1674770) and baclofen (B1667701), two gamma-aminobutyric acid type B (GABA-B) receptor agonists investigated for their therapeutic potential in gastroesophageal reflux disease (GERD). The primary focus of this comparison is their effect on lower esophageal sphincter (LES) pressure, a critical factor in the prevention of gastric reflux. This document summarizes key quantitative data from clinical trials, outlines detailed experimental protocols, and illustrates the underlying signaling pathways.
Data Presentation: Quantitative Effects on LES Pressure
The following table summarizes the quantitative effects of Lesogaberan and baclofen on lower esophageal sphincter (LES) pressure as reported in various clinical studies.
| Drug | Dosage | Study Population | Change in LES Pressure | Citation |
| Lesogaberan | 0.8 mg/kg (single oral dose) | 21 healthy men | ▲ 39% increase compared to placebo | [1] |
| Lesogaberan | 65 mg BID | 21 patients with GERD symptoms despite PPI treatment | ▲ 28% increase in geometric mean LES pressure compared to placebo | [2][[“]] |
| Baclofen | 40 mg (single oral dose) | 21 healthy men | Comparable results to Lesogaberan (39% increase) | [1] |
| Baclofen | 10 mg QID for 24 hours | 14 patients with endoscopically documented esophagitis | ▲ Increase in LES basal tone from 20.5 to 24.8 mm Hg | [4][5] |
| Baclofen | 40 mg (single oral dose) | 20 patients with GERD | No significant effect on overall LES pressure in this particular study | [4] |
Experimental Protocols
The evaluation of Lesogaberan and baclofen's effects on LES pressure relies on established gastroenterological measurement techniques, primarily high-resolution manometry (HRM) and ambulatory pH-impedance monitoring.
High-Resolution Esophageal Manometry (HRM)
HRM is the gold standard for assessing esophageal motor function, including LES pressure.
Patient Preparation:
-
Patients are typically required to fast for a minimum of 6 hours before the procedure to ensure the stomach is empty.[6]
-
Medications that could interfere with esophageal motility, such as prokinetics, nitrates, and anticholinergics, are usually withheld for a specified period before the study.
Procedure:
-
Catheter Placement: A thin, flexible catheter with multiple closely spaced pressure sensors is passed through the nose, down the esophagus, and into the stomach.[6] Topical anesthesia is applied to the nostril to minimize discomfort.
-
Acclimatization: A period of acclimatization is allowed for the patient to become accustomed to the catheter.
-
Basal LES Pressure Measurement: The catheter is positioned to record the resting pressure of the LES. A baseline recording is taken over several minutes.
-
Test Swallows: The patient performs a series of standardized swallows, typically 10 wet swallows of 5 mL of water, to assess the relaxation and contraction of the esophageal muscles and sphincters.[7]
-
Provocative Maneuvers: Additional tests, such as multiple rapid swallows (MRS), may be performed to further assess esophageal function.[7]
-
Postprandial Measurement: In many research protocols, a standardized meal is given, and LES pressure is monitored for a defined postprandial period (e.g., 3 hours) to assess the drug's effect during the time when reflux is most likely to occur.[1][2]
Ambulatory pH-Impedance Monitoring
This technique is used to quantify the frequency and nature (acidic, weakly acidic, or non-acidic) of reflux episodes.
Procedure:
-
Catheter Placement: A thin catheter with pH and impedance sensors is placed transnasally, with the pH sensor typically positioned 5 cm above the upper border of the LES, which is localized using manometry.[6]
-
24-Hour Recording: The patient is sent home with the catheter in place, connected to a portable data logger. They are instructed to maintain a diary of symptoms, meals, and sleep periods.
-
Data Analysis: The recorded data is analyzed to determine the number of reflux events, the esophageal acid exposure time, and the correlation between reflux events and patient-reported symptoms.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway in the Lower Esophageal Sphincter
Both Lesogaberan and baclofen exert their effects by acting as agonists at the GABA-B receptor. This receptor is a G-protein coupled receptor that plays a crucial inhibitory role in the nervous system. In the context of the LES, activation of GABA-B receptors on vagal afferent and efferent pathways leads to a reduction in transient lower esophageal sphincter relaxations (TLESRs) and an increase in basal LES pressure.[8][9][10]
Caption: GABA-B receptor signaling pathway activated by Lesogaberan and baclofen.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of Lesogaberan and baclofen on LES pressure.
Caption: A typical experimental workflow for a comparative clinical trial.
References
- 1. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The Role of Baclofen in the Treatment of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of baclofen on oesophageal motility and transient lower oesophageal sphincter relaxations in GORD patients: a 48-h manometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. ACG Clinical Guidelines: Clinical Use of Esophageal Physiologic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA(B) receptor-mediated effects on vagal pathways to the lower oesophageal sphincter and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baclofen and gastroesophageal reflux disease: seeing the forest through the trees - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of Lesogaberan against other receptors
For Researchers, Scientists, and Drug Development Professionals
Lesogaberan (B1674770) (AZD3355) is a potent and selective agonist for the GABA-B receptor, developed for the potential treatment of gastroesophageal reflux disease (GERD).[1][2] Its therapeutic action is primarily mediated by its high affinity for GABA-B receptors. Understanding the selectivity of Lesogaberan against other receptors is crucial for predicting its potential off-target effects and overall safety profile. This guide provides a comparative analysis of Lesogaberan's selectivity, supported by available experimental data.
Comparative Receptor Binding Affinity
The selectivity of a drug is often quantified by comparing its binding affinity (Ki) or functional potency (EC50) for its target receptor versus other receptors. A higher ratio of affinity for the target receptor over off-targets indicates greater selectivity.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (GABA-B vs. GABA-A) |
| Lesogaberan (AZD3355) | GABA-B (rat) | 5.1 nM [3][4][5] | - | ~275-fold |
| GABA-A (rat) | 1.4 µM (1400 nM) [3][4][5] | - | ||
| GABA-B (human, recombinant) | - | 8.6 nM [3][4][5] | ||
| GABA-B (human, in CHO cells) | 2 nM (IC50)[6] | 8 nM[6] | >600-fold (unspecified comparison)[6] | |
| Baclofen (racemic) | GABA-B (rat) | >40-fold lower affinity than Lesogaberan[7] | 87-fold lower potency than Lesogaberan[7] | Not specified |
Data presented as Mean values. The selectivity fold is calculated from the ratio of Ki values (Ki GABA-A / Ki GABA-B).
The data clearly demonstrates Lesogaberan's high selectivity for the GABA-B receptor over the GABA-A receptor. Its binding affinity for the GABA-B receptor is in the low nanomolar range, while its affinity for the GABA-A receptor is in the micromolar range, indicating a significant selectivity margin. Furthermore, Lesogaberan exhibits substantially higher potency compared to the established GABA-B agonist, baclofen.[7]
Experimental Methodologies
The binding affinity of Lesogaberan is typically determined through radioligand binding assays. Below is a detailed protocol for a standard displacement assay.
Radioligand Binding Assay Protocol
This assay measures the ability of a test compound (e.g., Lesogaberan) to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
- Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- The prepared cell membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA).
- Increasing concentrations of the unlabeled test compound (Lesogaberan) are added to compete for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist (e.g., GABA).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of Lesogaberan.
Caption: Workflow of a competitive radioligand binding assay.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels.
Caption: Simplified GABA-B receptor signaling pathway.
References
- 1. Lesogaberan - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lesogaberan - Ace Therapeutics [acetherapeutics.com]
- 6. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of GABA-B Receptor Agon's
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various GABA-B receptor agonists, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for drug development efforts targeting the GABA-B receptor system.
Data Summary: Potency of GABA-B Receptor Agonists
The following table summarizes the in vitro potency of several common GABA-B receptor agonists, primarily expressed as EC₅₀ or IC₅₀ values. These values represent the concentration of an agonist that is required to elicit 50% of the maximal response or to inhibit 50% of a specific binding, respectively. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, receptor subtype, and the functional assay used.
| Agonist | Potency (EC₅₀/IC₅₀) | Assay Type | Cell/Tissue Type | Reference |
| GABA | ~208 nM (EC₅₀) | cAMP Inhibition | - | [1] |
| (-)-Baclofen | 10⁻⁶ - 10⁻⁴ M | Muscle Contraction | Human Jejunum | [2] |
| (R)-Baclofen | 0.015 µM (IC₅₀) | Radioligand Binding ([³H]baclofen) | Cat Cerebellum | [3] |
| CGP 27492 | > Baclofen (B1667701) | - | - | [4] |
| CGP 35024 (SKF 97541) | > Baclofen | - | - | [4] |
| CGP 47656 | Partial Agonist | - | - | [4] |
| (R)-(-)-GABOB | 10-fold less potent than baclofen | Radioligand Binding | Rat Brain | [3] |
| Compound 2 (ether-substituted baclofen analog) | 60-fold more potent than (R)-baclofen | GIRK Current Measurement | Rat Hippocampal Slices | [3] |
Experimental Protocols
The determination of agonist potency is typically carried out using a variety of in vitro functional assays. Below are detailed methodologies for two common experimental approaches.
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of the initial activation of G-proteins following agonist binding to the GABA-B receptor.[1]
-
Objective: To quantify the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins coupled to the GABA-B receptor.
-
Materials:
-
Cell membranes prepared from cells expressing GABA-B receptors (e.g., HEK293 cells).
-
[³⁵S]GTPγS radioligand.
-
GABA-B receptor agonists.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP.
-
-
Procedure:
-
Cell membranes are incubated in the assay buffer containing GDP.
-
Varying concentrations of the GABA-B receptor agonist are added to the membrane suspension.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The specific binding is plotted against the agonist concentration, and the EC₅₀ value is determined using a non-linear regression analysis.
cAMP Inhibition Assay
This assay measures the downstream effect of GABA-B receptor activation, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Objective: To determine the potency of an agonist in inhibiting the production of cAMP.
-
Materials:
-
Whole cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) or another adenylyl cyclase activator.
-
GABA-B receptor agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the GABA-B receptor agonist.
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit.
-
-
Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the EC₅₀ value.
Signaling Pathway and Experimental Workflow
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events mediated by Gαi/o-type G-proteins.[5] This leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in a slow and prolonged inhibitory effect on neuronal excitability.[5]
Caption: GABA-B receptor signaling pathway.
Experimental Workflow for Determining Agonist Potency
The following diagram illustrates a typical workflow for assessing the in vitro potency of a GABA-B receptor agonist.
Caption: Workflow for agonist potency determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GABAB receptor-mediated mechanisms in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifibrotic Effects of Lesogaberan Napadisylate and Other Key Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifibrotic effects of Lesogaberan napadisylate against three other notable antifibrotic agents: Obeticholic acid, Pirfenidone, and Nintedanib (B1663095). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective antifibrotic therapies is a critical unmet need. This guide evaluates this compound, a GABA-B receptor agonist, and compares its antifibrotic properties with Obeticholic acid, a farnesoid X receptor (FXR) agonist, and two drugs approved for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib.
Comparative Data on Antifibrotic Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies on the antifibrotic efficacy of this compound and its comparators.
Table 1: Preclinical Efficacy in Liver Fibrosis Models
| Compound | Model System | Key Efficacy Endpoints | Results | Citation(s) |
| This compound | Murine NASH Model | Reduction in profibrogenic gene expression | Significant improvement, comparable to Obeticholic acid | [1] |
| Human Hepatic Stellate Cells (HSCs) | Downregulation of profibrotic gene and protein expression | Significant downregulation | [1] | |
| Human Precision-Cut Liver Slices (hPCLS) | Downregulation of COL1A1, αSMA, and TNF-α mRNA; Reduced secreted collagen1α1 | Significant downregulation | [1] | |
| Obeticholic acid | Murine NASH Model | Reduction in profibrogenic gene expression | Significant improvement | [1] |
| CCl4-induced Liver Fibrosis (Rats) | Inhibition of HSC activation/proliferation | Significantly prevented fibrosis | [2] |
Table 2: Clinical Efficacy in Fibrotic Diseases
| Compound | Clinical Trial | Indication | Key Efficacy Endpoints | Results | Citation(s) |
| Obeticholic acid | REGENERATE (Phase 3) | NASH with Liver Fibrosis (F2-F3) | ≥1 stage improvement in fibrosis with no worsening of NASH at 18 months | 22.4% (25 mg OCA) vs. 9.6% (placebo) (p<0.0001) | [3][4][5][6] |
| Pirfenidone | CAPACITY & ASCEND (Phase 3) | Idiopathic Pulmonary Fibrosis (IPF) | Reduction in the proportion of patients with ≥10% decline in FVC or death at 1 year | 43.8% reduction vs. placebo | [7] |
| Nintedanib | INPULSIS (Phase 3) | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of decline in Forced Vital Capacity (FVC) | -114.7 ml/year (Nintedanib) vs. -239.9 ml/year (placebo) | [8] |
| This compound | N/A | N/A | N/A | No clinical trial data available for antifibrotic efficacy |
Note: Direct head-to-head clinical trial data comparing all four compounds for the same indication is not available. The data presented is from separate clinical trials for different fibrotic diseases.
Signaling Pathways in Fibrosis Modulation
The antifibrotic effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and combination therapies.
This compound
Lesogaberan, a GABA-B receptor agonist, exerts its antifibrotic effects by modulating intracellular signaling cascades in hepatic stellate cells. Activation of the GABA-B receptor leads to the downregulation of key regulatory nodes, including Myc, as well as the MAP and ERK kinase pathways, ultimately reducing the expression of profibrotic genes.[1]
Obeticholic Acid
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by Obeticholic acid has been shown to have anti-inflammatory and antifibrotic effects.[9][10] However, some studies suggest that in certain cholestatic conditions, hepatic FXR activation might exacerbate liver injury and fibrosis through apoptosis.
Pirfenidone
The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to have broad anti-inflammatory and antifibrotic properties. It is thought to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis.[11][12][13] By inhibiting the TGF-β signaling pathway, Pirfenidone reduces fibroblast proliferation and differentiation into myofibroblasts, thereby decreasing collagen synthesis and deposition.[11][12][14]
Nintedanib
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases involved in the pathogenesis of fibrosis. These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[15][16] By blocking these receptors, Nintedanib inhibits the proliferation, migration, and differentiation of fibroblasts, key cellular mediators of fibrosis.[17][18]
References
- 1. Precision-Cut Liver Slices - Study Formats [visikol.com]
- 2. researchgate.net [researchgate.net]
- 3. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 4. hcplive.com [hcplive.com]
- 5. Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis across Prespecified Subgroups in INPULSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. atsjournals.org [atsjournals.org]
- 12. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lesogaberan Napadisylate in a Laboratory Setting
Essential guidelines for the responsible management of the experimental GABA-B receptor agonist, Lesogaberan napadisylate (also known as AZD-3355), are critical for maintaining laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive disposal plan based on general principles for potent pharmaceutical compounds and specific guidance for compounds with a similar mechanism of action, such as baclofen. This information is intended for researchers, scientists, and drug development professionals.
Core Principles for Disposal
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service. This ensures adherence to all federal, state, and local environmental regulations. Pharmaceutical waste management is a regulated field, and proper classification and disposal are paramount to avoid environmental contamination and ensure workplace safety.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with "this compound," the quantity, and any known hazards.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Store it separately from incompatible materials.
2. Personal Protective Equipment (PPE):
-
Minimum PPE: When handling this compound for disposal, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Enhanced Precautions: For handling larger quantities or if there is a risk of aerosolization, consider additional respiratory protection.
3. Preparing for Disposal:
-
Original Containers: Whenever possible, keep the compound in its original container.
-
Secure Containment: Ensure the waste container is securely sealed and free from external contamination before removal from the laboratory.
4. Professional Disposal:
-
Contact a Licensed Vendor: Arrange for pickup and disposal by a certified hazardous waste management company.
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and the disposal vendor.
5. Spill Management:
-
Containment: In the event of a spill, contain the material using an appropriate absorbent material.
-
Cleanup: Carefully collect the spilled material and contaminated absorbents into a sealed, labeled container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste through a licensed vendor.
| Disposal Parameter | Recommendation | Regulatory Consideration |
| Primary Disposal Method | Incineration by a licensed waste disposal service. | Adherence to EPA (RCRA) and local hazardous waste regulations is mandatory. |
| In-Lab Treatment | Not recommended. Avoid sewer disposal. | On-site treatment of hazardous waste requires specific permits. |
| Containerization | Use original, sealed, and clearly labeled containers. | Department of Transportation (DOT) regulations apply to the transport of hazardous materials. |
| PPE | Lab coat, gloves, eye protection. | Occupational Safety and Health Administration (OSHA) regulations govern workplace safety. |
Experimental Protocol: Waste Handling for Disposal
This generalized protocol is for the safe handling of research quantities of potent pharmacological compounds like this compound when preparing them for disposal.
1. Objective: To safely prepare this compound waste for collection by a licensed disposal service.
2. Materials:
- This compound waste (solid or in solution).
- Appropriate waste container (e.g., labeled, sealable, non-reactive).
- Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves.
- Fume hood.
- Spill kit.
3. Procedure:
- Don the appropriate PPE before handling the material.
- Conduct all handling of the waste material within a certified chemical fume hood to minimize inhalation exposure.
- If transferring the waste, ensure the receiving container is properly labeled and suitable for the chemical.
- For solid waste, carefully transfer it to the waste container.
- For solutions, transfer the liquid to a compatible, sealed waste container. Do not overfill.
- Securely seal the waste container.
- Decontaminate the exterior of the waste container if necessary.
- Store the sealed waste container in a designated, secure area for hazardous waste accumulation, awaiting pickup from the professional disposal service.
- Document the waste in the laboratory's hazardous waste log.
GABA-B Receptor Signaling Pathway
This compound is a GABA-B receptor agonist. The diagram below illustrates the primary signaling cascade initiated by the activation of GABA-B receptors. This process involves the dissociation of G-protein subunits, leading to the modulation of downstream effectors such as adenylyl cyclase and ion channels, ultimately resulting in an inhibitory neuronal response.
Caption: GABA-B receptor activation by Lesogaberan leads to neuronal inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
